Ethyl (6-oxopyridazin-1(6H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(6-oxopyridazin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)6-10-7(11)4-3-5-9-10/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRHWJVYWVLEGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl (6-oxopyridazin-1(6H)-yl)acetate
Foreword: The Strategic Importance of the Pyridazinone Scaffold in Modern Drug Discovery
The pyridazinone ring system is a privileged scaffold in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1] Its inherent structural features, including hydrogen bond donors and acceptors, and a conformationally restrained framework, allow for potent and selective interactions with a variety of biological targets.[1][2] This has led to the development of pyridazinone-containing molecules with applications as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[2][3][4] Ethyl (6-oxopyridazin-1(6H)-yl)acetate, the subject of this guide, is a key intermediate, providing a versatile handle for further chemical elaboration and the synthesis of compound libraries for drug screening and development.[5][6] Understanding its synthesis is therefore of fundamental importance for researchers in the field.
This guide provides a comprehensive overview of the synthesis of Ethyl (6-oxopyridazin-1(6H)-yl)acetate, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices to ensure reproducibility and high yields.
Core Synthetic Strategy: A Two-Step Approach
The most prevalent and efficient synthesis of Ethyl (6-oxopyridazin-1(6H)-yl)acetate is achieved through a two-step sequence. This strategy involves the initial formation of the pyridazinone core, followed by its N-alkylation to introduce the ethyl acetate moiety.
Diagram of the General Synthetic Pathway
Caption: General two-step synthesis of Ethyl (6-oxopyridazin-1(6H)-yl)acetate.
Step 1: Synthesis of the Pyridazin-3(2H)-one Core
The formation of the pyridazinone ring is typically accomplished through the condensation of maleic anhydride with hydrazine hydrate.[7][8][9][10] This reaction proceeds via a nucleophilic acyl substitution followed by intramolecular cyclization and dehydration.
Mechanistic Insights
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on a carbonyl carbon of maleic anhydride. This ring-opens the anhydride to form a maleic hydrazide intermediate.[7][9] Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carboxylic acid group, followed by dehydration, yields the stable 6-membered pyridazinone ring, also known as maleic hydrazide.[7][9] The choice of solvent can influence the reaction; acetic acid is commonly used as it facilitates the reaction and can help to control the formation of side products.[7][8][9]
Step 2: N-Alkylation of Pyridazin-3(2H)-one
The second and final step is the N-alkylation of the pyridazin-3(2H)-one with ethyl bromoacetate. This is a classic Williamson ether synthesis-type reaction, specifically an N-alkylation, which proceeds via an SN2 mechanism.
Causality in Experimental Design
The choice of reagents and conditions for this step is critical for achieving a high yield and purity of the final product.
-
Base: A base is required to deprotonate the nitrogen atom of the pyridazinone ring, making it a more potent nucleophile. Potassium carbonate (K₂CO₃) is a commonly used base for this purpose due to its moderate basicity, low cost, and ease of removal after the reaction.[5][11][12] Stronger bases could potentially lead to side reactions.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is typically employed.[3][11][13] These solvents are capable of dissolving both the pyridazinone salt and the alkylating agent, facilitating the reaction while not interfering with the nucleophilic attack.
-
Phase Transfer Catalyst (PTC): In some protocols, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) is added.[11][13][14][15] A PTC is particularly useful in solid-liquid systems, where it helps to transport the deprotonated pyridazinone from the solid phase (K₂CO₃) into the organic phase where the reaction with ethyl bromoacetate occurs, thereby increasing the reaction rate.
-
Alkylating Agent: Ethyl bromoacetate is a common and effective alkylating agent for this synthesis.[5][11][12][14][15] The bromine atom is a good leaving group, and the ethyl ester provides the desired acetate functionality.
-
Temperature and Reaction Time: The alkylation is often carried out at room temperature or with gentle heating (e.g., 50 °C) to ensure a reasonable reaction rate without promoting decomposition or side reactions.[5] Reaction times can vary from a few hours to 24 hours, and progress is typically monitored by thin-layer chromatography (TLC).[3][13] Microwave-assisted synthesis has been shown to dramatically reduce the reaction time to as little as 10 minutes.[14]
Detailed Experimental Protocol
The following protocol is a synthesized and optimized procedure based on published literature.[5][13][14][15]
Diagram of the Experimental Workflow
Caption: Step-by-step workflow for the N-alkylation of pyridazinone.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Typical Molarity/Purity | Supplier |
| Pyridazin-3(2H)-one | 96.09 | >98% | Standard Chemical Suppliers |
| Ethyl bromoacetate | 167.00 | >98% | Standard Chemical Suppliers |
| Potassium Carbonate (K₂CO₃) | 138.21 | Anhydrous, >99% | Standard Chemical Suppliers |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | >98% | Standard Chemical Suppliers |
| Dimethylformamide (DMF) | 73.09 | Anhydrous | Standard Chemical Suppliers |
| Ethyl Acetate | 88.11 | ACS Grade | Standard Chemical Suppliers |
| Saturated NaCl solution (Brine) | N/A | Saturated | Laboratory Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Granular | Standard Chemical Suppliers |
| Silica Gel | N/A | 60-120 mesh | Standard Chemical Suppliers |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine pyridazin-3(2H)-one (e.g., 10 mmol, 1.0 eq), anhydrous potassium carbonate (e.g., 20 mmol, 2.0 eq), and tetrabutylammonium bromide (e.g., 1 mmol, 0.1 eq) in anhydrous dimethylformamide (DMF, e.g., 50 mL).
-
Addition of Alkylating Agent: To this stirred suspension, add ethyl bromoacetate (e.g., 11 mmol, 1.1 eq) dropwise at room temperature.
-
Reaction: The reaction mixture is then stirred at 50°C for 2 hours or at room temperature for 24 hours.[5] The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and diluted with water (e.g., 100 mL) and ethyl acetate (e.g., 150 mL).[5]
-
Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are then washed with saturated aqueous sodium chloride (brine, 1 x 100 mL).[5]
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[5]
-
Purification: The resulting residue is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether or hexane to afford the pure Ethyl (6-oxopyridazin-1(6H)-yl)acetate as a solid.[5] Further purification can be achieved by recrystallization from a suitable solvent like acetone.[3][13]
Expected Yield and Characterization
Yields for this reaction are typically reported in the range of 70-96%.[5][14] The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H-NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the acetate methylene protons, and signals corresponding to the protons on the pyridazinone ring.
-
IR Spectroscopy: The IR spectrum will exhibit strong absorption bands for the ester carbonyl (C=O) around 1740-1750 cm⁻¹ and the amide carbonyl (C=O) of the pyridazinone ring around 1660-1670 cm⁻¹.[3][13][14]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.
Applications in Drug Development
The ethyl acetate moiety on the pyridazinone core serves as a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drug molecules.[15] This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. For example, derivatives of this core structure have been investigated as inhibitors of PRMT5, a target in cancer therapy.[5][6]
Conclusion
The synthesis of Ethyl (6-oxopyridazin-1(6H)-yl)acetate is a robust and well-established process that provides access to a valuable building block for drug discovery. By understanding the underlying mechanisms and the rationale for the chosen experimental conditions, researchers can reliably produce this key intermediate in high yield and purity. The versatility of the pyridazinone scaffold ensures that this synthetic route will remain relevant in the ongoing quest for novel therapeutics.
References
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- Boukharsa, Y., et al. (2016). Synthesis, characterization and antidepressant activity of new pyridazinone derivatives.
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Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. bioRxiv. Available at: [Link]
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Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. RCSB PDB. Available at: [Link]
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Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
- Ibrahim, E. H., et al. (2017). Design, synthesis and biological evaluation of novel pyridazinone derivatives as potential analgesic and anti-inflammatory agents.
- Kamble, R. D., et al. (2017). Synthesis and anticancer activity of novel pyridazinone derivatives.
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Synthesis of Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate. MDPI. Available at: [Link]
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Synthetic route for preparation of pyridazinone derivatives (3–17). ResearchGate. Available at: [Link]
- Khokra, S. L., et al. (2016). Synthesis and antioxidant activity of some new pyridazinone derivatives.
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Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]
- The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society.
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Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. IntechOpen. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. National Institutes of Health. Available at: [Link]
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Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]
- Yamada, T., et al. (1981). Studies on anti-ulcer agents. I. The synthesis and pharmacology of 6-substituted-3(2H)-pyridazinone derivatives.
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Process design for the production of maleic acid hydrazide for weed control. VTechWorks. Available at: [Link]
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The Reactions of Maleic Anhydride with Hydrazine Hydrate. ResearchGate. Available at: [Link]
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Synthesis of different substituted pyridazinone derivatives and their anticonvulsant activity. ResearchGate. Available at: [Link]
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reaction of substituted hydrazine with maleic anhydride. Brainly.in. Available at: [Link]
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An In-Depth Technical Guide to Ethyl (6-oxopyridazin-1(6H)-yl)acetate and its Derivatives: Synthesis, Properties, and Applications in Drug Discovery
Introduction
The pyridazinone moiety represents a class of nitrogen-containing heterocycles that is of significant interest to the fields of medicinal chemistry, drug development, and materials science. These six-membered rings, containing two adjacent nitrogen atoms, serve as a "privileged scaffold"—a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. Pyridazinone derivatives are known to possess a wide array of biological activities, including anti-cancer, anti-inflammatory, analgesic, and anti-depressant properties.[1][2]
This technical guide focuses on Ethyl (6-oxopyridazin-1(6H)-yl)acetate, a key functionalized derivative of the pyridazinone core. While data on the unsubstituted parent compound is limited, its substituted analogs are pivotal intermediates in the synthesis of highly targeted therapeutics. We will delve into the fundamental chemical properties, robust synthetic protocols, and critical applications of this compound class, with a particular focus on its role in the development of covalent inhibitors for challenging drug targets. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.
Molecular Identity and Physicochemical Properties
The foundational structure consists of a pyridazinone ring N-alkylated with an ethyl acetate group. This substitution is crucial as it provides a reactive handle for further chemical modifications while influencing the molecule's overall solubility and electronic properties.
Caption: Chemical structure of Ethyl (6-oxopyridazin-1(6H)-yl)acetate.
Compound Identifiers
Precise identification is critical for regulatory and experimental consistency. Below are identifiers for a representative and widely used analog, Ethyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate.
| Identifier | Value | Source |
| IUPAC Name | Ethyl 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetate | N/A |
| CAS Number | 932-22-9 (for the precursor 4,5-dichloropyridazin-3(2H)-one) | [3] |
| Molecular Formula | C₈H₈Cl₂N₂O₃ | [3][4] |
| Molecular Weight | 251.07 g/mol | [3] |
Physicochemical Data
| Property | Value | Compound Derivative | Source |
| Physical State | White Solid / Colourless Blocks | Dichloro / Methoxybenzyl-methyl | [1][3] |
| Melting Point | 406–408 K (133-135 °C) | Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate | [1] |
| Solubility | Soluble in DMF, Ethyl Acetate | Dichloro | [3] |
| Topological Polar Surface Area (TPSA) | 81.42 Ų | Hydroxy-isopropyl (Predicted) | [5] |
| LogP (n-octanol/water) | 0.6354 | Hydroxy-isopropyl (Predicted) | [5] |
Synthesis and Mechanistic Insights
The most reliable and scalable synthesis of Ethyl (6-oxopyridazin-1(6H)-yl)acetate derivatives involves the N-alkylation of a corresponding pyridazin-3(2H)-one precursor. This reaction is a classic example of an Sₙ2 substitution.
Causality Behind Experimental Choices:
-
Reactants: The pyridazinone precursor provides the core scaffold. Ethyl bromoacetate serves as the electrophile, delivering the ethyl acetate moiety. The bromine atom is an excellent leaving group, facilitating the reaction.
-
Base: A mild inorganic base, such as potassium carbonate (K₂CO₃), is employed. Its role is to deprotonate the nitrogen atom of the pyridazinone ring, generating a nucleophilic anion. This step is critical for initiating the attack on the electrophilic carbon of ethyl bromoacetate.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is the solvent of choice. It effectively dissolves the reactants and, most importantly, solvates the potassium cation without forming a strong solvation shell around the pyridazinone anion, thus preserving its nucleophilicity for an efficient Sₙ2 reaction.
-
Temperature: Moderate heating (e.g., 50 °C) is often applied to increase the reaction rate without promoting significant side reactions or decomposition.[3]
Caption: General workflow for the synthesis of a dichlorinated derivative.
Detailed Experimental Protocol
The following protocol for the synthesis of Ethyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate is adapted from established literature procedures and serves as a self-validating system.[3][6]
-
Reaction Setup: To a solution of 4,5-dichloropyridazin-3(2H)-one (30 g, 181.84 mmol) in DMF (150 mL), add potassium carbonate (50.27 g, 363.69 mmol).
-
Addition of Reagent: Add ethyl 2-bromoacetate (33.40 g, 200.03 mmol) to the mixture at room temperature (25 °C).
-
Reaction Execution: Heat the reaction mixture to 50 °C and stir for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture and dilute with water (100 mL) and ethyl acetate (300 mL). Separate the organic layer.
-
Washing: Wash the organic layer with saturated aqueous sodium chloride (brine, 200 mL) to remove residual DMF and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether, to yield the title compound as a white solid (38.4 g, 84% yield).[3]
Spectroscopic and Structural Characterization
Unambiguous characterization of the synthesized compound is essential to confirm its identity and purity. Standard analytical techniques provide a detailed fingerprint of the molecule. The data presented here is for the derivative Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate.[1]
| Technique | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Assignment |
| IR Spectroscopy | 1743 | C=O stretch (ester) |
| 1660 | C=O stretch (amide, pyridazinone ring) | |
| 1599 | C=C stretch (aromatic/heterocyclic) | |
| 1205 | C-N stretch | |
| ¹H NMR (CDCl₃) | 1.23 (t, 3H) | -CH₂-CH₃ (ethyl group) |
| 4.17 (q, 2H) | -O-CH₂ -CH₃ (ethyl group) | |
| 4.87 (s, 2H) | -N-CH₂ -CO (acetate methylene) | |
| 6.48 (s, 1H) | Pyridazinone ring proton | |
| ¹³C NMR (CDCl₃) | 14.11 | -CH₂-C H₃ (ethyl group) |
| 51.34 | -N-C H₂-CO (acetate methylene) | |
| 60.95 | -O-C H₂-CH₃ (ethyl group) | |
| 161.19 | C =O (amide, pyridazinone ring) | |
| 169.52 | C =O (ester) |
Structural Insights from Crystallography: X-ray crystallography studies on derivatives reveal that the pyridazinone ring is nearly planar.[7] The ethyl acetate group is typically oriented almost perpendicular to the plane of the heterocyclic ring.[1][2][7] This orthogonal relationship minimizes steric hindrance and influences the molecule's intermolecular packing in the solid state, which is often governed by C—H⋯O hydrogen bonds and π-stacking interactions.[1][2]
Chemical Reactivity and Applications in Medicinal Chemistry
The true value of Ethyl (6-oxopyridazin-1(6H)-yl)acetate lies in its utility as a versatile synthetic intermediate. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, expanding the chemical diversity accessible from this scaffold.
Key Application: Covalent Inhibitors of PRMT5
A prominent application for halogenated derivatives, such as Ethyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate, is in the synthesis of covalent inhibitors targeting Protein Arginine Methyltransferase 5 (PRMT5).[8] PRMT5 is a critical enzyme in oncology, and its inhibition is a promising therapeutic strategy.[8]
Mechanism of Action: In this context, the halogenated pyridazinone core functions as a masked Michael acceptor. It is a key component of inhibitors designed to bind at the PRMT5-substrate adaptor interface.[3][6] The inhibitor forms a covalent bond with a specific cysteine residue (Cys278) within the PRMT5 protein.[8] This irreversible binding effectively blocks the interaction between PRMT5 and its substrate adaptor proteins, leading to the inhibition of substrate methylation and subsequent anti-tumor activity.[3][8]
Caption: Role as a building block for covalent PRMT5 inhibitors.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling Ethyl (6-oxopyridazin-1(6H)-yl)acetate and its derivatives.
-
GHS Hazard Statements: Based on data for analogous compounds, this chemical class may be associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[9] Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container.[9] The compound is expected to be stable under recommended storage conditions.[9]
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations, typically through a licensed chemical destruction facility.[9]
Conclusion
Ethyl (6-oxopyridazin-1(6H)-yl)acetate and its derivatives are more than just simple heterocyclic molecules; they are enabling tools for modern drug discovery. Their straightforward synthesis, coupled with the tunable reactivity of the pyridazinone core, makes them exceptionally valuable building blocks. The demonstrated success in creating highly selective and potent covalent inhibitors for challenging targets like PRMT5 underscores their importance. For researchers and drug development professionals, a thorough understanding of the synthesis, properties, and reactivity of this scaffold is crucial for leveraging its full potential in the creation of next-generation therapeutics.
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Zaoui, Y., et al. (2022). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. IUCrData, 7(6). Available at: [Link][1]
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Bonday, Z. Q., et al. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. bioRxiv. Available at: [Link][3]
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Bonday, Z. Q., et al. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. PMC. Available at: [Link][6]
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Zaoui, Y., et al. (2022). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. ResearchGate. Available at: [Link][2]
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MOLBASE. (n.d.). ethyl (3-{3-[6-oxo-3-(2-phenoxyphenyl)pyridazin-1(6H)-yl]propyl}phenoxy)acetate Safety Data Sheet. MOLBASE Encyclopedia. Available at: [Link][9]
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Titi, A., et al. (2019). Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link][7]
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Bonday, Z. Q., et al. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. bioRxiv. Available at: [Link][8]
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Dündar, Y., et al. (2007). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives. Arzneimittelforschung. Available at: [Link][10]
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A Technical Guide to the Biological Activity of Pyridazinone Compounds
Introduction: The Pyridazinone Scaffold - A Privileged Core in Modern Drug Discovery
The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its inherent structural features, including hydrogen bond donors and acceptors, and the ease with which its ring positions can be functionalized, make it a versatile scaffold for designing novel therapeutic agents.[1][2] This adaptability allows for the fine-tuning of physicochemical properties and pharmacological profiles, leading to a broad spectrum of biological activities.[3] Over the past few decades, pyridazinone derivatives have been successfully developed and investigated for a wide array of therapeutic applications, including cardiovascular diseases, cancer, inflammation, and infectious diseases.[4][5][6]
This technical guide provides an in-depth exploration of the key biological activities of pyridazinone compounds, intended for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of action, present structure-activity relationship (SAR) insights, provide detailed experimental protocols for activity assessment, and summarize key data to offer a comprehensive resource for the scientific community.
Chapter 1: Cardiotonic and Vasodilatory Effects - Targeting Phosphodiesterases
Pyridazinone derivatives first gained significant attention for their cardiovascular effects, particularly as inhibitors of phosphodiesterase 3 (PDE3).[3] These compounds, often termed "inodilators," combine positive inotropic (increased heart muscle contractility) and vasodilatory actions, making them valuable in the treatment of congestive heart failure.[7]
Mechanism of Action: PDE3 Inhibition
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for intracellular signal transduction. In cardiac muscle and vascular smooth muscle, PDE3 is a key regulator of cAMP levels.
Pyridazinone-based PDE3 inhibitors prevent the breakdown of cAMP.[8] In the heart, elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates several downstream targets, including L-type calcium channels and phospholamban. This results in an increased influx of calcium ions and enhanced sarcoplasmic reticulum calcium uptake and release, ultimately strengthening myocardial contraction. In vascular smooth muscle, increased cAMP levels also activate PKA, which leads to the inactivation of myosin light-chain kinase, resulting in muscle relaxation and vasodilation.[8]
Key Compounds and Structure-Activity Relationships (SAR)
Several pyridazinone derivatives have been developed as cardiotonic agents, with Pimobendan and Levosimendan being notable examples.[5] SAR studies have revealed that the pyridazinone lactam functionality is a critical determinant for PDE3-inhibitory activity.[9]
-
N-Substituents: For PDE3 inhibition, the nitrogen of the pyridazinone ring is preferably unsubstituted.[9]
-
C6-Position: The C6 position of the pyridazinone ring is a key point for modification. Bulky aromatic or heteroaromatic substituents at this position are often found in potent PDE3 inhibitors.
-
Dihydropyridazinones: 4,5-dihydro-3(2H)-pyridazinone derivatives have also shown significant antiplatelet and antihypertensive activities.[8]
Data Summary: In Vitro Activity of Pyridazinone-based Vasodilators
| Compound ID | Modification | Assay System | Endpoint | Value | Reference |
| Compound 9 | 2-position substitution | Isolated rat aorta | IC₅₀ | 0.051 µM | [8] |
| Compound 10 | N,O-dibenzyl derivative | Antiplatelet assay | IC₅₀ | 35.3 µM | [8] |
| Compounds 8a/8b | Pyrrole-substituted aryl | Isolated rat aorta | % Inhibition | 48.8 / 44.2 | [8] |
Experimental Protocol: In Vitro PDE3 Inhibition Assay
This protocol outlines a standard method for determining the inhibitory activity of pyridazinone compounds against the PDE3 enzyme.
Principle: This assay measures the amount of cAMP remaining after incubation with the PDE3 enzyme and the test compound. The amount of cAMP is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Recombinant human PDE3 enzyme
-
cAMP standard
-
Test pyridazinone compounds
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
cAMP-specific antibody
-
cAMP-horseradish peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
96-well microplate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test pyridazinone compounds in the assay buffer. Also, prepare a vehicle control (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound solution (or vehicle), and the PDE3 enzyme solution.
-
Initiation of Reaction: Add the cAMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a terminating agent (e.g., by boiling or adding a strong acid).
-
cAMP Quantification (ELISA): a. Coat a separate 96-well plate with a cAMP-specific antibody. b. Add the reaction mixtures from the PDE assay plate, along with the cAMP-HRP conjugate, to the antibody-coated plate. c. Incubate to allow for competitive binding. d. Wash the plate to remove unbound reagents. e. Add the HRP substrate and incubate until color develops. f. Add the stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: a. Generate a standard curve using the cAMP standards. b. Calculate the concentration of cAMP in each well based on the standard curve. c. Determine the percent inhibition for each concentration of the test compound. d. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) using non-linear regression analysis.
Self-Validation and Controls:
-
Positive Control: Include a known PDE3 inhibitor (e.g., milrinone) to validate the assay performance.
-
Negative Control: Wells with no enzyme to determine the background signal.
-
Vehicle Control: Wells with the vehicle (e.g., DMSO) to determine the maximum enzyme activity.
Chapter 2: Anticancer Activity - A Multi-Targeted Approach
The pyridazinone scaffold has emerged as a promising core for the development of potent anticancer agents that target various pathways involved in cancer cell growth and proliferation.[8] Several pyridazinone-based drugs, such as Olaparib (a PARP inhibitor), are already in clinical use for the treatment of various cancers.[8]
Mechanisms of Anticancer Action
Pyridazinone derivatives exert their anticancer effects through diverse mechanisms, including:
-
Kinase Inhibition: Many pyridazinones are designed to inhibit protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor angiogenesis and growth.[10] Some derivatives have also shown potent inhibitory activity against Fibroblast Growth Factor Receptor (FGFR).[8]
-
PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors containing the pyridazinone core, like Olaparib and Talazoparib, are effective in treating cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.[8]
-
Tubulin Polymerization Inhibition: Certain pyridazinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8]
-
Induction of Apoptosis: Some compounds upregulate pro-apoptotic genes like p53 and Bax, while downregulating anti-apoptotic genes such as Bcl-2, thereby promoting programmed cell death in cancer cells.[10]
Data Summary: Anticancer Activity of Marketed Pyridazinone Derivatives
| Drug Name | Target | Approved Indications | IC₅₀ | Reference |
| Olaparib | PARP | Ovarian Cancer | 0.015 µM | [8] |
| Fluzoparib | PARP | Breast, Ovarian, Gastric Cancer | 1.46 nM | [8] |
| Talazoparib | PARP | Breast, Prostate Cancer | 0.0002 µM | [8] |
| E-7016 | c-Met/VEGFR2 | Melanoma | 0.04 µM | [8] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test pyridazinone compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with various concentrations of the pyridazinone compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. b. Plot the percentage of viability against the compound concentration. c. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ (concentration for 50% inhibition) value using non-linear regression analysis.
Causality and Experimental Choices:
-
Choice of Cell Line: The selection of cancer cell lines should be based on the therapeutic target of interest. For example, if targeting VEGFR-2, a cell line known to express this receptor, such as A549, would be appropriate.
-
Incubation Time: The treatment duration (e.g., 48 vs. 72 hours) is chosen to allow sufficient time for the compound to exert its cytotoxic or cytostatic effects.
Chapter 3: Anti-inflammatory and Antimicrobial Activities
The versatile pyridazinone scaffold has also been explored for its potential in combating inflammation and microbial infections.[1][11]
Anti-inflammatory Activity
Pyridazinone derivatives have been investigated as anti-inflammatory agents, with some compounds exhibiting potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[11][12][13] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[11] Some derivatives also act as PDE4 inhibitors, which are effective anti-inflammatory drugs.[1]
Antimicrobial Activity
Various pyridazinone derivatives have demonstrated significant antibacterial and antifungal activities.[14] Their mechanism of action can vary, but they often target essential microbial enzymes or cellular processes. The development of new pyridazinone-based antimicrobial agents is a promising area of research in the face of growing antibiotic resistance.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using a broth microdilution method.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test pyridazinone compounds
-
Positive control antibiotic (e.g., ciprofloxacin)
-
96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare a two-fold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium.
-
Inoculation: Add the microbial inoculum to all wells containing the test compounds, positive control, and a growth control (no compound).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (growth) or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound where no visible growth is observed.
Conclusion and Future Perspectives
The pyridazinone scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its structural versatility has allowed for the development of compounds with a remarkable range of biological activities, from potent cardiotonic and anticancer agents to promising anti-inflammatory and antimicrobial candidates. The continued exploration of this privileged structure, coupled with rational drug design and a deeper understanding of its interactions with biological targets, holds immense potential for the development of next-generation therapeutics to address unmet medical needs. Future research will likely focus on creating more selective and potent pyridazinone derivatives with improved pharmacokinetic profiles and reduced off-target effects.
References
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SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]
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ResearchGate. (n.d.). Representative examples of biologically active drugs containing pyridazine moiety. Retrieved from [Link]
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American Chemical Society. (2026, January 9). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. Retrieved from [Link]
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PubMed. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved from [Link]
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ResearchGate. (2025, August 5). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity | Request PDF. Retrieved from [Link]
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MDPI. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Retrieved from [Link]
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PubMed. (n.d.). Anti-inflammatory activity of pyridazinones: A review. Retrieved from [Link]
-
ResearchGate. (2025, August 10). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]
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ResearchGate. (2025, August 9). Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast | Request PDF. Retrieved from [Link]
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MDPI. (2022, June 10). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules | Request PDF. Retrieved from [Link]
-
Bentham Science. (2024, December 24). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved from [Link]
-
Journal of Chemical Reviews. (n.d.). Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. Retrieved from [Link]
-
Semantic Scholar. (2013, October 3). The Study of Pyridazine Compounds on Prostanoids: Inhibitors of COX, cAMP Phosphodiesterase, and TXA. Retrieved from [Link]
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Semantic Scholar. (2022, June 10). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Retrieved from [Link]
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PubMed. (2008, May 15). Novel anti-inflammatory agents based on pyridazinone scaffold; design, synthesis and in vivo activity. Retrieved from [Link]
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Unlocking the Therapeutic Potential of Ethyl (6-oxopyridazin-1(6H)-yl)acetate: A Technical Guide to Target Identification and Validation
Abstract
The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. Ethyl (6-oxopyridazin-1(6H)-yl)acetate, a member of this versatile chemical class, represents a promising starting point for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the most promising therapeutic targets for this compound and its derivatives. By integrating established knowledge of the pyridazinone pharmacophore with cutting-edge research, we delineate a strategic approach for researchers, scientists, and drug development professionals to explore its potential in oncology and inflammatory diseases. This guide details the scientific rationale, step-by-step experimental protocols for target validation, and visual workflows to facilitate a robust and efficient investigation into the mechanism of action of this intriguing molecule.
Introduction: The Pyridazinone Core - A Scaffold of Therapeutic Versatility
Pyridazinone and its derivatives are a well-established class of nitrogen-containing heterocyclic compounds that have garnered significant interest in drug discovery.[1][2] The unique electronic and structural features of the pyridazinone ring allow for diverse substitutions, leading to a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[3][4][5] Ethyl (6-oxopyridazin-1(6H)-yl)acetate, the subject of this guide, features the core 3(2H)-pyridazinone structure, making it an ideal candidate for exploring these validated therapeutic avenues.
This guide will focus on three high-potential therapeutic targets, selected based on recent and compelling evidence for their modulation by pyridazinone-containing molecules:
-
Protein Arginine Methyltransferase 5 (PRMT5): A novel and exciting target in oncology, particularly for cancers with specific genetic deletions.
-
Cyclooxygenase-2 (COX-2): A clinically validated target for anti-inflammatory therapies.
-
c-Met Kinase: A receptor tyrosine kinase implicated in various cancers.
For each target, we will provide the scientific rationale for its selection, detailed protocols for in vitro and cell-based validation, and visual representations of the relevant pathways and experimental workflows.
A Novel Frontier in Oncology: Targeting PRMT5
Recent groundbreaking research has identified halogenated pyridazinone derivatives as first-in-class covalent inhibitors of Protein Arginine Methyltransferase 5 (PRMT5).[6][7] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating key cellular processes such as gene expression, mRNA splicing, and DNA damage response.[1] PRMT5 is overexpressed in numerous cancers and represents a synthetic lethal target in tumors with methylthioadenosine phosphorylase (MTAP) gene deletion, a common event in various malignancies.[6][7] The discovery that a pyridazinone scaffold can covalently bind to a cysteine residue in PRMT5 opens up a compelling avenue for the development of targeted cancer therapies.[6][7]
Scientific Rationale
The working hypothesis is that the 6-oxopyridazin-1(6H)-yl moiety of Ethyl (6-oxopyridazin-1(6H)-yl)acetate can be chemically modified (e.g., through halogenation at the 4 and 5 positions) to mimic the activity of the reported covalent PRMT5 inhibitors. These inhibitors function by disrupting the interaction between PRMT5 and its substrate adaptor proteins, such as RIOK1, which is essential for the methylation of a subset of PRMT5 substrates.[6][8]
Signaling Pathway: PRMT5 and Substrate Adaptor Interaction
Caption: PRMT5 signaling and inhibition workflow.
Experimental Validation Protocols
This assay quantitatively measures the disruption of the PRMT5-RIOK1 interaction by a test compound.[6]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP.
-
Recombinant human PRMT5:WDR77 complex.
-
Fluorescein-labeled peptide derived from the PRMT5-binding motif (PBM) of RIOK1.
-
Test compound (Ethyl (6-oxopyridazin-1(6H)-yl)acetate derivative) serially diluted in DMSO.
-
-
Assay Procedure:
-
In a 384-well, black, low-volume microplate, add 10 µL of PRMT5:WDR77 complex (e.g., 20 nM final concentration) to each well.
-
Add 100 nL of serially diluted test compound or DMSO (vehicle control).
-
Add 10 µL of the fluorescently labeled RIOK1 peptide (e.g., 10 nM final concentration).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
To assess covalent inhibition, measure FP at multiple time points (e.g., 10, 30, 60, 120 minutes).[7]
-
-
Data Analysis:
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A time-dependent decrease in IC50 suggests a covalent binding mechanism.[7]
-
This assay confirms the disruption of the PRMT5-RIOK1 interaction within a cellular context.[7]
Protocol:
-
Cell Line Engineering:
-
Generate a stable cell line (e.g., HEK293T) co-expressing PRMT5 fused to the LgBiT subunit and RIOK1 fused to the SmBiT subunit of the NanoLuc® luciferase.
-
-
Assay Procedure:
-
Seed the engineered cells into a 96-well white plate and incubate overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 6 hours).
-
Add the Nano-Glo® Live Cell Substrate to the wells.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
A decrease in luminescence indicates disruption of the PRMT5-RIOK1 interaction.
-
Calculate the cellular IC50 value from the dose-response curve.
-
The Classical Target: COX-2 Inhibition for Anti-Inflammatory Activity
The pyridazinone scaffold is a well-known pharmacophore in the design of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[2] Selective COX-2 inhibitors offer the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.
Scientific Rationale
Numerous pyridazinone derivatives have demonstrated potent and selective COX-2 inhibitory activity.[9][10] The structural features of Ethyl (6-oxopyridazin-1(6H)-yl)acetate are amenable to modifications known to enhance COX-2 inhibition, suggesting that this compound or its analogs could be effective anti-inflammatory agents.
Signaling Pathway: Arachidonic Acid Metabolism and COX-2 Inhibition
Caption: COX-2 inflammatory pathway and inhibition.
Experimental Validation Protocol
This is a high-throughput assay to determine the inhibitory activity of a compound against purified COX-2 enzyme.[2][11]
Protocol:
-
Reagent Preparation (based on commercially available kits like Abcam ab283401 or Sigma-Aldrich MAK399):
-
COX Assay Buffer.
-
COX Probe (e.g., OxiRed™ Probe).
-
COX Cofactor.
-
Human Recombinant COX-2 enzyme.
-
Arachidonic Acid (substrate).
-
Celecoxib (positive control inhibitor).
-
Test compound serially diluted in DMSO.
-
-
Assay Procedure:
-
In a 96-well white opaque plate, add COX Assay Buffer.
-
Add the test compound dilutions or controls (DMSO for enzyme control, Celecoxib for inhibitor control).
-
Add the COX Cofactor and COX Probe to all wells.
-
Initiate the reaction by adding the COX-2 enzyme to all wells except the background control.
-
Incubate for 5-10 minutes at room temperature.
-
Add Arachidonic Acid to all wells to start the enzymatic reaction.
-
Measure fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes at room temperature.
-
-
Data Analysis:
-
Choose two time points in the linear range of the reaction progress curves.
-
Calculate the rate of reaction for all samples.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC50 value from the dose-response curve.
-
Comparative Data for Pyridazinone-Based COX-2 Inhibitors
| Compound Reference | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Pyridazinone Derivative 7[12] | 17.88 | 20.16 |
| Pyridazinone Derivative 12[12] | 16.52 | 22.11 |
| Pyridazinone Derivative 6b[9] | 180 | 6.33 |
| Celecoxib (Reference)[12] | 18.10 | 18.39 |
Targeting Oncogenic Signaling: c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and migration.[13] Aberrant c-Met signaling is a key driver in the development and progression of many human cancers. Consequently, c-Met has emerged as a significant target for cancer therapy. Several pyridazinone-based compounds have been developed as potent and selective c-Met inhibitors.[14][15]
Scientific Rationale
The structural framework of Ethyl (6-oxopyridazin-1(6H)-yl)acetate provides a versatile scaffold that can be elaborated to fit into the ATP-binding pocket of the c-Met kinase domain. Structure-activity relationship (SAR) studies of known pyridazinone-based c-Met inhibitors can guide the rational design of novel derivatives of the title compound with potent anti-cancer activity.[14]
Signaling Pathway: c-Met Activation and Downstream Effects
Caption: c-Met signaling cascade and point of inhibition.
Experimental Validation Protocols
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of recombinant c-Met kinase by quantifying ATP consumption.[16][17]
Protocol:
-
Reagent Preparation (e.g., using a kit like BPS Bioscience #79565):
-
Kinase Assay Buffer.
-
Recombinant c-Met enzyme.
-
Substrate (e.g., Poly(Glu,Tyr) 4:1).
-
ATP.
-
ADP-Glo™ Reagent.
-
Test compound serially diluted in DMSO.
-
-
Assay Procedure:
-
In a 96-well white plate, add the test compound or DMSO control.
-
Add the c-Met enzyme and substrate solution to each well.
-
Initiate the reaction by adding ATP.
-
Incubate for a specified time (e.g., 45 minutes) at 30°C.
-
Stop the kinase reaction and measure the remaining ATP by adding ADP-Glo™ Reagent, which converts ADP to ATP.
-
Add Kinase Detection Reagent to convert the ATP into a luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
A lower luminescent signal corresponds to higher kinase activity (more ATP consumed).
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
This assay measures the inhibition of c-Met autophosphorylation in a cellular context.[13]
Protocol:
-
Cell Culture and Treatment:
-
Use a cancer cell line with high c-Met expression (e.g., MKN-45 gastric cancer cells).
-
Seed cells in a 96-well plate and allow them to adhere.
-
Starve the cells (e.g., in serum-free media) for several hours.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with HGF (if not constitutively active) for a short period (e.g., 15 minutes).
-
-
Cell Lysis and ELISA:
-
Lyse the cells and collect the protein extracts.
-
Use a sandwich ELISA kit for phosphorylated c-Met (e.g., Sigma-Aldrich CS0590).
-
Add cell lysates to wells pre-coated with a capture antibody for total c-Met.
-
Incubate, wash, and then add a detection antibody specific for phosphorylated c-Met (e.g., pTyr1234/1235).
-
Add a secondary HRP-conjugated antibody, followed by a chromogenic substrate.
-
Measure absorbance using a microplate reader.
-
-
Data Analysis:
-
Normalize the phospho-c-Met signal to the total protein concentration.
-
Calculate the percentage of inhibition of c-Met phosphorylation.
-
Determine the cellular IC50 value.
-
Comparative Data for Pyridazinone-Based c-Met Inhibitors
| Compound Reference | c-Met Kinase IC50 (nM) |
| Pyridazinone Derivative 19[14] | Highly Potent (specific value not disclosed) |
| Pyridazinone Derivative 52[15] | 0.8 |
| Foretinib (Reference)[15] | (Value varies by assay) |
| Cabozantinib (Reference)[18] | 5.4 |
Conclusion and Future Directions
Ethyl (6-oxopyridazin-1(6H)-yl)acetate belongs to the pyridazinone class of compounds, a scaffold renowned for its therapeutic versatility. This guide has outlined a clear and technically detailed roadmap for investigating its potential as a modulator of three high-value therapeutic targets: PRMT5, COX-2, and c-Met kinase. The recent discovery of pyridazinones as covalent PRMT5 inhibitors offers a particularly exciting and novel direction for anticancer drug discovery.
By employing the detailed protocols and workflows presented herein, researchers can systematically evaluate the activity of Ethyl (6-oxopyridazin-1(6H)-yl)acetate and its rationally designed derivatives. A comprehensive screening cascade, beginning with in vitro enzymatic assays and progressing to cell-based target engagement and functional assays, will be crucial for elucidating the mechanism of action and advancing the most promising candidates toward preclinical development. The integration of structural biology and computational modeling will further empower the optimization of this promising chemical scaffold into next-generation therapeutics.
References
-
Bikkavilli, R. K., Avasarala, S., Van Scoyk, M., Karuppusamy Rathinam, M. K., Tauler, J., Borowicz, S., & Winn, R. A. (2022). In vitro Methylation Assay to Study Protein Arginine Methylation. Journal of Visualized Experiments. [Link]
-
Boriack-Sjodin, P. A., et al. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. bioRxiv. [Link]
-
Boriack-Sjodin, P. A., et al. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. Journal of Medicinal Chemistry. [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]
- Dal Piaz, V., & Giovannoni, M. P. (2000). Pyridazines and pyridazinones: a review of their anti-inflammatory and analgesic properties. Current medicinal chemistry, 7(5), 501–516.
-
Gonsalvez, G. B., et al. (2022). Molecular basis for substrate recruitment to the PRMT5 methylosome. Cell Reports. [Link]
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An In-depth Technical Guide to the Mechanism of Action of Pyridazinone-Containing Compounds: Focus on PRMT5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: The Versatile Pyridazinone Scaffold
The pyridazinone moiety is a privileged heterocyclic scaffold in medicinal chemistry, serving as the core structure for a multitude of biologically active compounds.[1][2] Derivatives of this six-membered ring system have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, cardiovascular, and anticancer effects.[1][2][3][4] This guide will delve into a specific, well-elucidated mechanism of action for a class of pyridazinone-containing molecules: the covalent inhibition of Protein Arginine Methyltransferase 5 (PRMT5). While other mechanisms for pyridazinone derivatives exist, such as the inhibition of carbonic anhydrase, COX-2, and 5-LOX, or modulation of cardiovascular targets like phosphodiesterases, the depth of available data on PRMT5 inhibition provides an excellent framework for a detailed technical exploration.[5][6]
This document will provide a comprehensive overview of the PRMT5 inhibitory mechanism, supported by experimental evidence and methodologies, to empower researchers in their drug discovery and development endeavors.
The Central Target: Protein Arginine Methyltransferase 5 (PRMT5)
PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a wide array of substrate proteins.[7] This post-translational modification plays a pivotal role in numerous cellular processes, including gene expression, mRNA splicing, ribosome biogenesis, and the DNA damage response.[7] Given its essential functions, it is not surprising that PRMT5 is indispensable for the survival of most cell lines.[7]
The dysregulation of PRMT5 activity has been implicated in various cancers, making it an attractive therapeutic target.[8][9] Pharmacological inhibition of PRMT5 presents a promising strategy, particularly in cancers with deletions of the methylthioadenosine phosphorylase (MTAP) gene, which creates a synthetic lethal vulnerability.[8][10]
Covalent Inhibition of PRMT5 by a Halogenated Pyridazinone: A Detailed Mechanism
Recent studies have identified a class of halogenated pyridazinone-containing compounds that act as first-in-class inhibitors of the PRMT5-substrate adaptor interaction.[7][8] These compounds do not target the catalytic pocket directly but instead bind to the interface between PRMT5 and its substrate adaptor proteins (SAPs).[7][8]
The Covalent Interaction
The core of this mechanism lies in the formation of a covalent bond between the halogenated pyridazinone moiety and a specific cysteine residue, Cysteine 278 (Cys278), on PRMT5.[7][8] This covalent modification effectively and irreversibly blocks the binding of SAPs, which are essential for the methylation of a subset of PRMT5 substrates.[7][8]
Disruption of Protein-Protein Interactions
By covalently modifying Cys278 at the PRMT5-PBM (peptide-binding motif) interface, these inhibitors physically obstruct the docking of SAPs like RIOK1.[7][8] This disruption of the PRMT5-RIOK1 complex prevents the subsequent methylation of downstream substrates, leading to the observed cellular effects.[7][8]
Downstream Consequences
The inhibition of PRMT5-SAPs interaction and subsequent reduction in substrate methylation leads to several downstream cellular consequences, including:
-
Reduced Substrate Methylation: A direct and measurable outcome is the decrease in symmetrically dimethylated arginine (SDMA) on PRMT5 substrates.[8]
-
Anti-proliferative Effects: By interfering with essential cellular processes, these inhibitors exhibit anti-proliferative activity in cancer cell lines.[11]
-
Suppression of Colony Formation and Migration: Inhibition of PRMT5 has been shown to significantly reduce the ability of cancer cells to form colonies and migrate.[11]
Experimental Workflows for Characterizing PRMT5 Inhibition
The following section outlines key experimental protocols to investigate and validate the mechanism of action of pyridazinone-based PRMT5 inhibitors.
Workflow for Assessing Covalent Modification
Caption: Workflow for confirming covalent modification of PRMT5.
Protocol: Intact Protein Mass Spectrometry
-
Protein Preparation: Purify the PRMT5/WDR77 complex.
-
Compound Incubation: Incubate the protein complex with the pyridazinone inhibitor at various concentrations and time points.
-
LC-MS Analysis: Analyze the samples using liquid chromatography coupled to a high-resolution mass spectrometer.
-
Data Analysis: Deconvolute the mass spectra to determine the intact mass of PRMT5. A mass shift corresponding to the molecular weight of the inhibitor (minus any leaving groups) confirms covalent binding.[8]
Signaling Pathway of PRMT5 Inhibition
Caption: Signaling pathway of PRMT5 inhibition by a halogenated pyridazinone.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context.
-
Cell Treatment: Treat intact cells with the pyridazinone inhibitor or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet precipitated proteins.
-
Western Blot Analysis: Analyze the soluble fraction for PRMT5 levels by Western blot.
-
Data Analysis: Covalent binding of the inhibitor will stabilize PRMT5, resulting in a higher melting temperature compared to the vehicle-treated control.
Quantitative Data Summary
The following table summarizes key quantitative data for a representative PRMT5 covalent inhibitor, BRD0639.[8]
| Parameter | Value | Description |
| Cellular EC50 | 3 µM | Effective concentration for 50% of PRMT5 adduct formation in cells.[8] |
| RIOK1 Binding IC50 (Permeabilized Cells) | 7.5 µM | Inhibitory concentration for 50% disruption of PRMT5-RIOK1 binding.[8] |
| RIOK1 Binding IC50 (Living Cells) | 16 µM | Inhibitory concentration for 50% disruption of PRMT5-RIOK1 binding.[8] |
Broader Context: Other Mechanisms of Pyridazinone Derivatives
While the focus of this guide is on PRMT5 inhibition, it is important to acknowledge the diverse biological activities of the pyridazinone scaffold.
-
Anti-inflammatory and Analgesic Activity: Some pyridazinone derivatives exhibit anti-inflammatory and analgesic properties, with some studies suggesting mechanisms involving the inhibition of COX-2 and 5-LOX.[6][12]
-
Cardiovascular Effects: Certain pyridazinone-containing compounds have shown positive inotropic and vasodilator effects, potentially through the inhibition of phosphodiesterase III.[5][13]
-
Anticancer Activity via EED Inhibition: Recent research has identified pyridazinone-based molecules as potent inhibitors of Embryonic Ectoderm Development (EED), a core subunit of the Polycomb Repressive Complex 2 (PRC2), presenting another avenue for cancer therapy.[11]
-
Antibacterial Activity: Some novel pyridazinone derivatives have demonstrated broad-spectrum antibacterial activity.[14]
The versatility of the pyridazinone core underscores its importance in medicinal chemistry and highlights the potential for developing novel therapeutics with diverse mechanisms of action.
Conclusion and Future Directions
The covalent inhibition of PRMT5 by halogenated pyridazinones represents a well-defined and compelling mechanism of action with significant therapeutic potential, particularly in oncology. The experimental workflows and data presented in this guide provide a framework for researchers to investigate and characterize similar compounds.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of pyridazinone-based PRMT5 inhibitors.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To assess the drug-like properties of lead compounds.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential in relevant animal models.
By leveraging a deep understanding of the mechanism of action, the scientific community can continue to unlock the full therapeutic potential of the versatile pyridazinone scaffold.
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The Unassuming Architect: A Technical Guide to the Anticancer Potential of the Ethyl (6-oxopyridazin-1(6H)-yl)acetate Scaffold
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazinone Core in Oncology
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as privileged structures, demonstrating a remarkable capacity for yielding biologically active compounds across diverse therapeutic areas. The pyridazinone ring system is one such scaffold, and its derivatives have garnered significant attention for their broad pharmacological activities, including notable anticancer potential.[1][2] These nitrogen-containing heterocycles are central to the development of novel therapeutics that target various pathways in cancer cells.[3] This technical guide delves into the foundational role of a key intermediate, Ethyl (6-oxopyridazin-1(6H)-yl)acetate, as a versatile building block for the synthesis of potent anticancer agents. While direct evidence of this specific molecule's standalone anticancer activity is limited, its strategic importance lies in its adaptability as a scaffold for creating a new generation of targeted therapies. We will explore its synthesis, its chemical utility, and the promising anticancer activities of the derivatives it enables.
Synthesis and Chemical Profile of Ethyl (6-oxopyridazin-1(6H)-yl)acetate
The strategic value of Ethyl (6-oxopyridazin-1(6H)-yl)acetate in drug discovery is intrinsically linked to its straightforward and efficient synthesis. This accessibility allows for its widespread use as a foundational element in the generation of diverse chemical libraries for anticancer screening.
Synthetic Protocol: A Reliable Pathway to the Core Scaffold
The synthesis of Ethyl (6-oxopyridazin-1(6H)-yl)acetate is typically achieved through a well-established N-alkylation reaction. The general procedure involves the reaction of a pyridazinone precursor with an ethyl haloacetate, most commonly ethyl bromoacetate, in the presence of a suitable base and solvent.
Detailed Protocol:
-
Precursor Preparation: The synthesis often begins with a substituted or unsubstituted pyridazin-3(2H)-one.
-
Reaction Setup: To a solution of the pyridazinone precursor in a polar aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) is added.[1]
-
Alkylation: Ethyl bromoacetate is then introduced to the reaction mixture. The use of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can enhance the reaction rate and yield.[1]
-
Reaction Conditions: The mixture is typically stirred at room temperature or slightly elevated temperatures for a period ranging from a few hours to 24 hours to ensure complete reaction.[1]
-
Work-up and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is then purified, often through recrystallization or column chromatography, to yield the pure Ethyl (6-oxopyridazin-1(6H)-yl)acetate product.[1]
This reliable synthetic route underscores the practicality of using Ethyl (6-oxopyridazin-1(6H)-yl)acetate as a readily accessible starting material for further chemical elaboration.
The Role as a Scaffold: Gateway to Anticancer Derivatives
The true anticancer potential of Ethyl (6-oxopyridazin-1(6H)-yl)acetate is realized when it is utilized as a scaffold for the synthesis of more complex derivatives. The ester functional group and the pyridazinone ring offer multiple points for chemical modification, enabling the creation of a wide array of analogues with diverse biological activities.
Structural Modifications and Their Impact on Anticancer Activity
The ethyl acetate side chain can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives. Furthermore, the pyridazinone ring itself can be substituted at various positions to modulate the electronic and steric properties of the molecule, leading to optimized interactions with biological targets.
Anticancer Mechanisms of Pyridazinone Derivatives
Derivatives of the Ethyl (6-oxopyridazin-1(6H)-yl)acetate scaffold have been shown to exert their anticancer effects through a variety of mechanisms, highlighting the versatility of this chemical class.
Inhibition of Protein Arginine Methyltransferase 5 (PRMT5)
One of the most significant recent discoveries is the identification of pyridazinone-based compounds as inhibitors of PRMT5.[4] PRMT5 is an enzyme that plays a crucial role in cell growth and proliferation and is overexpressed in a variety of cancers. Certain halogenated pyridazinone derivatives have been shown to form a covalent bond with a cysteine residue in PRMT5, leading to the disruption of its function and subsequent reduction in substrate methylation.[4] This mechanism provides a clear rationale for the development of pyridazinone-based PRMT5 inhibitors as targeted cancer therapies.
Modulation of Phosphodiesterase 4 (PDE4)
Another promising avenue for the anticancer activity of pyridazinone derivatives is their ability to inhibit phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic AMP (cAMP), a second messenger involved in various cellular processes, including cell proliferation and inflammation. By inhibiting PDE4, these compounds can increase intracellular cAMP levels, leading to the activation of downstream signaling pathways that can induce apoptosis and inhibit the growth of cancer cells, as demonstrated in osteosarcoma models.[2][5]
Preclinical Evaluation of Pyridazinone-Based Anticancer Agents
The journey of a promising pyridazinone derivative from the laboratory to a potential clinical candidate involves rigorous preclinical evaluation. This process typically includes a combination of in vitro and in vivo studies to assess efficacy and safety.
In Vitro Assays for Anticancer Activity
A battery of in vitro assays is employed to characterize the anticancer profile of novel pyridazinone derivatives. These assays provide crucial data on the compound's potency, selectivity, and mechanism of action at the cellular level.
Key In Vitro Assays:
| Assay Type | Purpose | Typical Cell Lines |
| Cytotoxicity/Proliferation Assays (e.g., MTT, SRB) | To determine the concentration of the compound that inhibits cell growth by 50% (IC50). | A panel of human cancer cell lines (e.g., breast, lung, colon, melanoma).[6][7] |
| Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) | To determine if the compound induces programmed cell death. | Relevant cancer cell lines showing sensitivity to the compound.[5] |
| Cell Cycle Analysis | To investigate the effect of the compound on cell cycle progression. | Synchronized cancer cell populations. |
| Migration and Invasion Assays (e.g., Scratch assay, Transwell assay) | To assess the compound's ability to inhibit cancer cell motility and metastasis. | Metastatic cancer cell lines.[2] |
| Western Blotting | To probe the effect of the compound on the expression levels of key proteins in signaling pathways. | Treated cancer cell lysates. |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the pyridazinone derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting cell viability against the compound concentration.
In Vivo Xenograft Models for Efficacy Testing
Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their anticancer efficacy in a living organism. Human tumor xenograft models in immunocompromised mice are a standard preclinical tool for this purpose.
Workflow for In Vivo Xenograft Studies:
Caption: A typical workflow for evaluating the in vivo anticancer efficacy of a novel compound using a xenograft mouse model.
Future Directions and Conclusion
The Ethyl (6-oxopyridazin-1(6H)-yl)acetate scaffold represents a cornerstone in the development of novel pyridazinone-based anticancer agents. While the compound itself may not be the final therapeutic entity, its role as a versatile and accessible building block is undeniable. The diverse mechanisms of action exhibited by its derivatives, including the inhibition of key cancer-related enzymes like PRMT5 and PDE4, underscore the immense potential of this chemical class.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: Synthesizing and screening larger and more diverse libraries of derivatives to identify novel compounds with enhanced potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most promising candidates.
-
Pharmacokinetic and Pharmacodynamic Profiling: Optimizing the drug-like properties of lead compounds to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Combination Therapies: Investigating the synergistic effects of pyridazinone derivatives with existing anticancer drugs to overcome resistance and improve therapeutic outcomes.
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Al-Warhi, T., et al. (2025). Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]
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Carradori, S., et al. (2018). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Bioorganic & Medicinal Chemistry Letters, 28(15), 2571-2576. [Link]
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A Technical Guide to a Novel Class of Covalent PRMT5 Inhibitors Derived from an Ethyl (6-oxopyridazin-1(6H)-yl)acetate Scaffold
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its critical roles in cellular homeostasis and its dysregulation in various malignancies.[1][2] This guide delves into a first-in-class series of PRMT5 inhibitors originating from an ethyl (6-oxopyridazin-1(6H)-yl)acetate chemical scaffold. These compounds exhibit a unique mechanism of action, forming a covalent bond with a non-catalytic cysteine residue (Cys278) to disrupt the interaction between PRMT5 and its substrate adaptor proteins.[3] We will explore the synthesis, mechanism of action, and comprehensive in vitro and cellular characterization of these novel inhibitors, providing a technical framework for their evaluation and future development.
Introduction: The Rationale for Targeting PRMT5
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][4] This post-translational modification is integral to a multitude of cellular processes, including gene expression, mRNA splicing, DNA damage response, and cell cycle progression.[1][4] The oncogenic role of PRMT5 is well-documented, with its overexpression correlating with poor clinical outcomes in numerous cancers, such as lymphoma, breast, and lung cancer.[1][2][5]
A particularly compelling therapeutic strategy involves the concept of synthetic lethality in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.[3] MTAP deletion leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of PRMT5.[3] This renders MTAP-deleted cancer cells uniquely vulnerable to further PRMT5 inhibition, creating a therapeutic window for selective tumor targeting.[3][6] While several catalytic inhibitors of PRMT5 are in clinical development, challenges related to therapeutic index and dose-limiting toxicities persist, underscoring the need for novel inhibitory mechanisms.[6][7]
A Novel Inhibitor Class: From Scaffold to Potent Covalent Modulators
The journey to this novel class of inhibitors began with the identification of a chemical scaffold, ethyl (6-oxopyridazin-1(6H)-yl)acetate, which served as a foundational building block. Through medicinal chemistry efforts, this core was elaborated into a series of compounds, including the lead compound BRD0639, designed to target the PRMT5-substrate adaptor protein interface.[3]
Chemical Synthesis Overview
The synthesis of these pyridazinone-based inhibitors is a multi-step process commencing with a substituted pyridazinone precursor. A key intermediate, ethyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetate, is synthesized by reacting 4,5-dichloropyridazin-3(2H)-one with ethyl 2-bromoacetate in the presence of a base like potassium carbonate.[1][3] This intermediate then undergoes further modifications to generate the final, active compounds.
Caption: Generalized synthetic workflow for pyridazinone-based PRMT5 inhibitors.
Mechanism of Action: Covalent Targeting of a Non-Catalytic Cysteine
Unlike inhibitors that compete with the S-adenosylmethionine (SAM) cofactor at the catalytic site, this series of compounds operates through a distinct, irreversible mechanism.[3][7] Structural and mechanistic studies have revealed that the halogenated pyridazinone moiety of these inhibitors forms a covalent bond with cysteine 278 (Cys278) of PRMT5.[3] This cysteine residue is located at the interface where PRMT5 binds to its substrate adaptor proteins, such as pICln and RIOK1.[3][8] By covalently modifying Cys278, the inhibitor directly blocks this crucial protein-protein interaction, thereby preventing the methylation of a specific subset of PRMT5 substrates.[3]
Caption: Covalent inhibition of the PRMT5-substrate adaptor protein interaction.
In Vitro and Cellular Characterization: A Methodological Guide
Rigorous evaluation of these inhibitors requires a suite of biochemical and cell-based assays to determine their potency, selectivity, and on-target engagement.
Biochemical Potency Assessment
The inhibitory activity of the compounds against PRMT5 can be quantified using various in vitro assays. A common method is a fluorescence-based assay that measures the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.[9]
Table 1: Representative Biochemical Data for a Pyridazinone-based Inhibitor
| Assay Type | Target | IC50 Value | Reference |
| Biochemical Inhibition | PRMT5/WDR77 | 22 nM | [10] |
| Substrate Adaptor Binding | PRMT5-pICln | KD of 32 nM (disrupted by inhibitor) | [3] |
Cellular Target Engagement and Functional Effects
Confirming that the inhibitor engages PRMT5 within a cellular context is a critical validation step. This can be achieved through techniques such as cellular thermal shift assays (CETSA) or mass spectrometry-based approaches to detect the covalent adduct formation.[3]
-
Cell Treatment: Treat cells (e.g., Expi293 overexpressing HA-tagged PRMT5) with varying concentrations of the inhibitor for a defined period (e.g., 6 hours).[3]
-
Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[3]
-
Immunoprecipitation: Immunoprecipitate the PRMT5 complex using an anti-HA antibody.
-
LC-MS Analysis: Analyze the immunoprecipitates by liquid chromatography-mass spectrometry (LC-MS) to detect the mass shift corresponding to the covalent modification of PRMT5 by the inhibitor.[3]
-
Data Analysis: Quantify the percentage of adducted PRMT5 at each inhibitor concentration to determine a cellular EC50.[3]
Functional consequences of PRMT5 inhibition in cells, such as the reduction of substrate methylation (e.g., SmD3 methylation) and anti-proliferative effects, can be assessed by Western blotting and cell viability assays, respectively.[10]
Therapeutic Implications and Future Directions
The development of covalent inhibitors targeting the PRMT5-substrate adaptor protein interface represents a significant advancement in the field. This novel mechanism offers potential advantages over traditional catalytic inhibitors, including increased selectivity and a distinct pharmacological profile. Given the synthetic lethal relationship between PRMT5 and MTAP deletion, these compounds hold particular promise for the treatment of MTAP-deleted cancers.[3]
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this inhibitor class to enhance their in vivo efficacy and safety profiles. Further exploration of their activity in various cancer models, both as monotherapies and in combination with other anti-cancer agents, will be crucial in defining their clinical potential.[2] The continued investigation into the diverse biological roles of PRMT5 will undoubtedly uncover new therapeutic opportunities for inhibitors with this unique mechanism of action.[11][12]
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PRMT5 function and targeting in cancer - PMC - NIH. National Center for Biotechnology Information. [Link]
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A review of the known MTA-cooperative PRMT5 inhibitors - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
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Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed. National Center for Biotechnology Information. [Link]
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Anti-inflammatory Assay of Pyridazinone Derivatives
Introduction
The pyridazinone scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including notable anti-inflammatory, analgesic, antimicrobial, and cardiovascular effects.[1][2][3][4] Persistent inflammation is a key pathological feature of numerous chronic diseases, making the development of novel anti-inflammatory agents a critical therapeutic goal.[5] Pyridazinone derivatives have emerged as a promising class of compounds, with evidence suggesting their action through the modulation of key inflammatory pathways.[4][6]
Several mechanisms have been identified for the anti-inflammatory action of pyridazinones. Certain derivatives function as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins, placing them in a similar category to nonsteroidal anti-inflammatory drugs (NSAIDs).[1][5] Others act as phosphodiesterase-4 (PDE4) inhibitors, which elevates intracellular cyclic AMP (cAMP) levels, leading to a downstream suppression of inflammatory responses.[7][8] Furthermore, many of these compounds can inhibit the lipopolysaccharide (LPS)-induced inflammatory cascade, including the production of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5]
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It details robust in vitro and in vivo methodologies to screen, characterize, and validate the anti-inflammatory potential of novel pyridazinone derivatives. The protocols are designed to be self-validating, incorporating essential controls and clear data analysis frameworks to ensure scientific rigor and trustworthiness.
Key Inflammatory Pathways and Molecular Targets
A foundational understanding of the targeted molecular pathways is crucial for designing and interpreting anti-inflammatory assays. Pyridazinone derivatives primarily exert their effects by modulating enzymatic activity and intracellular signaling cascades central to the inflammatory response.
The Lipopolysaccharide (LPS) Induced Inflammatory Cascade
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent initiator of inflammation.[9] It is recognized by Toll-like receptor 4 (TLR4) on the surface of immune cells, particularly macrophages. This recognition triggers a downstream signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), the master regulator of the inflammatory response.[10][11] Activated NF-κB translocates to the nucleus and drives the expression of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[9][11] The LPS-induced model is therefore a cornerstone in vitro system for evaluating broad-spectrum anti-inflammatory activity.
Caption: The COX-2 inflammatory pathway.
In Vitro Screening Workflow
A tiered in vitro screening approach is recommended to efficiently identify and characterize promising anti-inflammatory pyridazinone derivatives. The workflow begins with a broad screen in an LPS-stimulated macrophage model, followed by more specific enzymatic assays for lead compounds.
Caption: General experimental workflow for in vitro screening.
Detailed In Vitro Assay Protocols
Assay 1: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Scientific Rationale: This assay provides a robust primary screen for anti-inflammatory activity. A reduction in nitrite concentration in the culture medium following treatment with a pyridazinone derivative indicates either inhibition of iNOS expression (likely via NF-κB suppression) or direct inhibition of iNOS enzyme activity.
Protocol:
-
Cell Culture: Culture murine macrophage RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed RAW 264.7 cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare stock solutions of pyridazinone derivatives in sterile DMSO. Create serial dilutions in serum-free DMEM to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration in the well should not exceed 0.1% to avoid cytotoxicity.
-
Treatment: After 24 hours, carefully remove the culture medium. Add 100 µL of media containing the respective concentrations of the test compounds to the wells. Include a "Vehicle Control" group (0.1% DMSO) and a "Positive Control" group (e.g., L-NAME, a known iNOS inhibitor).
-
Inflammatory Stimulation: Incubate for 1 hour. Then, add 10 µL of LPS solution (from E. coli O111:B4) to all wells except the "Unstimulated Control" group, to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for a further 24 hours at 37°C and 5% CO₂. [12]7. Griess Assay:
-
Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Prepare a sodium nitrite (NaNO₂) standard curve (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader. [12] Data Analysis & Presentation:
-
-
Calculate the nitrite concentration in each sample by interpolating from the linear regression of the NaNO₂ standard curve.
-
Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control: % Inhibition = [1 - (Abs_sample - Abs_unstimulated) / (Abs_LPS_control - Abs_unstimulated)] x 100
-
Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit NO production by 50%).
| Compound | Concentration (µM) | Nitrite (µM) | % Inhibition | IC₅₀ (µM) |
| Vehicle (LPS) | 0 | 45.2 ± 2.1 | 0% | - |
| Derivative A | 1 | 40.1 ± 1.8 | 11.3% | 8.5 |
| 5 | 29.8 ± 1.5 | 34.1% | ||
| 10 | 20.5 ± 1.1 | 54.6% | ||
| 25 | 9.3 ± 0.8 | 79.4% | ||
| Derivative B | 1 | 44.5 ± 2.5 | 1.5% | > 50 |
| 5 | 42.1 ± 2.0 | 6.8% | ||
| 10 | 38.9 ± 1.9 | 13.9% | ||
| 25 | 31.2 ± 1.6 | 30.9% | ||
| L-NAME (100 µM) | 100 | 5.6 ± 0.5 | 87.6% | - |
Table 1: Representative data for NO production inhibition.
Assay 2: Pro-inflammatory Cytokine Quantification by ELISA
Scientific Rationale: This assay directly measures the inhibitory effect of the test compounds on the production of key protein mediators of inflammation, such as TNF-α and IL-6. It provides crucial information on the compound's ability to modulate immune cell signaling. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose. [13] Protocol (General Sandwich ELISA):
-
Sample Collection: Use the same culture supernatants collected from the NO production assay (Section 3.1).
-
Kit Preparation: Use commercially available ELISA kits for murine TNF-α and IL-6. Allow all reagents to reach room temperature before use. [14]3. Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α). Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add 100 µL of standards (recombinant cytokine) and samples (supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add 100 µL of the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate. Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Incubate until a color gradient develops (5-20 minutes), protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm within 30 minutes.
Data Analysis & Presentation:
-
Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards (typically a four-parameter logistic curve fit).
-
Calculate the cytokine concentration (pg/mL) in each sample from the standard curve.
-
Present the data as the mean concentration ± SD for each treatment group.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Unstimulated | < 15.6 (LLOQ) | < 7.8 (LLOQ) |
| Vehicle + LPS | 3250 ± 210 | 1850 ± 155 |
| Derivative A (10 µM) + LPS | 1150 ± 98 | 720 ± 65 |
| Derivative B (10 µM) + LPS | 3010 ± 190 | 1790 ± 140 |
Table 2: Representative data for cytokine production inhibition (LLOQ: Lower Limit of Quantification).
Assay 3: COX-2 Inhibitor Screening Assay (Fluorometric)
Scientific Rationale: This cell-free enzymatic assay directly measures the ability of a compound to inhibit COX-2 activity. It is a critical secondary assay to determine if the anti-inflammatory effect observed in the cell-based assays is due to direct COX-2 targeting.
Protocol (Based on commercial kits): [15][16]
-
Reagent Preparation: Prepare reagents as per the kit manufacturer's instructions. [17][18]This typically involves reconstituting human recombinant COX-2 enzyme, preparing assay buffer, and diluting the fluorescent probe and arachidonic acid substrate. Keep the reconstituted enzyme on ice. [15][16]2. Compound Preparation: Prepare 10X working solutions of the pyridazinone derivatives and a positive control (e.g., Celecoxib) in Assay Buffer.
-
Reaction Setup (in a 96-well opaque plate):
-
Enzyme Control (100% Activity): 80 µL Assay Buffer, 10 µL COX-2 Enzyme.
-
Inhibitor Wells: 70 µL Assay Buffer, 10 µL of 10X Test Compound, 10 µL COX-2 Enzyme.
-
Positive Control: 70 µL Assay Buffer, 10 µL of 10X Celecoxib, 10 µL COX-2 Enzyme.
-
Background Control: 90 µL Assay Buffer.
-
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme. [19]5. Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) every 1-2 minutes for 15-20 minutes using a fluorescence plate reader.
Data Analysis & Presentation:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Subtract the rate of the background control from all other rates.
-
Calculate the percentage inhibition: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] x 100
-
Plot % inhibition against compound concentration to determine the IC₅₀ value.
| Compound | Concentration (nM) | % COX-2 Inhibition | IC₅₀ (nM) |
| Vehicle | 0 | 0% | - |
| Derivative A | 10 | 8.5% | 215 |
| 50 | 21.3% | ||
| 200 | 48.1% | ||
| 500 | 68.9% | ||
| 1000 | 85.2% | ||
| Celecoxib | 100 | 92.5% | ~15 |
Table 3: Representative data for direct COX-2 inhibition.
In Vivo Validation Protocol
Scientific Rationale: In vivo models are essential for evaluating a compound's efficacy, safety, and pharmacokinetic/pharmacodynamic relationship in a complex biological system. [20][21]The LPS-induced systemic inflammation model in mice is a widely used acute model that causes a rapid and robust increase in circulating pro-inflammatory cytokines, mimicking aspects of sepsis and systemic inflammatory response syndrome. [20][22]
Caption: Workflow for the in vivo LPS-induced inflammation model.
Protocol:
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize the animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water). [23]All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Grouping (n=8-10 mice/group):
-
Group 1 (Sham): Vehicle + Saline (i.p.)
-
Group 2 (LPS Control): Vehicle + LPS (i.p.)
-
Group 3 (Test Compound): Pyridazinone derivative (e.g., 10 mg/kg) + LPS (i.p.)
-
Group 4 (Positive Control): Dexamethasone (e.g., 1 mg/kg) + LPS (i.p.)
-
-
Dosing: Formulate the pyridazinone derivative and vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage. Administer the respective treatments to the mice.
-
LPS Challenge: One hour after compound administration, inject LPS (1 mg/kg) intraperitoneally (i.p.) into mice in Groups 2, 3, and 4. Inject an equivalent volume of sterile saline into Group 1.
-
Sample Collection: At 90 minutes post-LPS injection (a typical time for peak TNF-α response), anesthetize the mice and collect blood via cardiac puncture.
-
Serum Preparation: Allow the blood to clot at room temperature, then centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum. Store serum at -80°C until analysis.
-
Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the serum samples using commercial ELISA kits, following the protocol described in Section 3.2.
Data Analysis & Presentation:
-
Calculate the mean cytokine concentrations (pg/mL) ± SEM for each group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's or Tukey's post-hoc test) to compare the treatment groups to the LPS control group. A p-value < 0.05 is typically considered statistically significant.
-
Present the data using bar graphs to visualize the reduction in systemic cytokine levels.
References
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Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
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Giraud, F., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. [Link]
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Breen, E. C. (2014). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology. [Link]
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Potter, T. M., et al. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute. [Link]
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Zou, Y., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Frontiers in Cellular Neuroscience. [Link]
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Anusuya, N., et al. (2015). In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. Journal of Traditional and Complementary Medicine. [Link]
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Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery News. [Link]
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BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Product Datasheet. [Link]
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Srivastava, M. (2016). Possible ways to optimize Griess Reagent protocol for NO production in macrophages? ResearchGate. [Link]
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Al-Ostath, A. I., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. BMC Complementary Medicine and Therapies. [Link]
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Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Semantic Scholar. [Link]
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Verri, W. A., et al. (2012). Lipopolysaccharide Induces Inflammatory Hyperalgesia Triggering a TLR4/MyD88-Dependent Cytokine Cascade in the Mice Paw. PLoS One. [Link]
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Kiss, R., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]
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Ramirez-Perez, S. L., et al. (2022). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Bio-protocol. [Link]
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Potter, T. M., et al. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. National Center for Biotechnology Information. [Link]
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Yin, R., et al. (2023). Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. Frontiers in Behavioral Neuroscience. [Link]
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Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
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Vamanu, E., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine. [Link]
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Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Biomatik Blog. [Link]
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ResearchGate. (2017). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. PDF Document. [Link]
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MedPath. (2026). MitoCareX Bio Reports Positive In Vitro Results for Novel Mitochondrial Carrier-Targeting Anti-Inflammatory Compounds. MedPath News. [Link]
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Wang, Y., et al. (2017). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. Experimental and Therapeutic Medicine. [Link]
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Singh, S. K., et al. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis. [Link]
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Bailey, J. D., et al. (2019). Nitric Oxide in Macrophage Immunometabolism: Hiding in Plain Sight. MDPI. [Link]
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Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). Product Manual. [Link]
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Liu, Y., et al. (2024). Salmonella enterica as a Complementary Model to LPS for Immune Stress in Weaned Piglets: Systemic and Intestinal Alterations. MDPI. [Link]
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Leng, S. X., et al. (2008). ELISA and Multiplex Technologies for Cytokine Measurement in Inflammation and Aging Research. ResearchGate. [Link]
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Gilberthorpe, N. J., et al. (2007). Assays for Nitric Oxide Expression. ResearchGate. [Link]
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Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]
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Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. MDPI. [Link]
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Jayasuriya, W. J. A., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]
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Kumar, V., et al. (2013). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. [Link]
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da Silva, A. F., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista de Ciências Farmacêuticas Básica e Aplicada. [Link]
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Application Notes and Protocols for Target Engagement Assays of Ethyl (6-oxopyridazin-1(6H)-yl)acetate Derivatives as PRMT5 Inhibitors
Introduction: A Novel Scaffold for Covalent PRMT5 Inhibition
The enzyme Protein Arginine Methyltransferase 5 (PRMT5) is a critical regulator of numerous cellular processes, including gene expression, RNA splicing, and DNA damage repair[1]. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention[1][2]. A promising class of inhibitors is derived from the Ethyl (6-oxopyridazin-1(6H)-yl)acetate scaffold. Specific derivatives of this scaffold have been identified as first-in-class inhibitors that target the PRMT5-substrate adaptor protein interface[3][4].
A key feature of these molecules is their mechanism of action: they form a covalent bond with a specific cysteine residue (Cys278) on PRMT5[3][4][5]. This covalent engagement offers the potential for high potency and prolonged duration of action. Verifying that a compound engages its intended target within the complex environment of a cell is a critical step in drug discovery. These application notes provide detailed protocols for confirming the target engagement of Ethyl (6-oxopyridazin-1(6H)-yl)acetate derivatives with PRMT5.
Mechanism of Action: Covalent Modification of PRMT5
Derivatives of Ethyl (6-oxopyridazin-1(6H)-yl)acetate, particularly those with a halogenated pyridazinone group, act as covalent inhibitors of PRMT5. The binding event disrupts the interaction between PRMT5 and its substrate adaptor proteins, such as pICln and Riok1[3][4]. This inhibition is achieved through the formation of a covalent adduct with Cysteine 278 at the PRMT5-PBM (PRMT5 Binding Motif) interface[3][4][5]. This covalent modification leads to a reduction in substrate methylation, thereby impacting downstream cellular processes[1][3].
The following diagram illustrates the proposed mechanism of action:
Caption: Mechanism of covalent inhibition of PRMT5.
Recommended Target Engagement Assays
To robustly validate the interaction between Ethyl (6-oxopyridazin-1(6H)-yl)acetate derivatives and PRMT5, a multi-pronged approach employing both biophysical and cellular assays is recommended. Here, we provide detailed protocols for two complementary methods: Intact Protein Mass Spectrometry to directly observe the covalent modification and the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a physiological context.
Protocol 1: Intact Protein Mass Spectrometry for Covalent Adduct Detection
Principle
This method directly confirms the covalent binding of the inhibitor to its target protein, PRMT5. By measuring the mass of the intact PRMT5 protein before and after incubation with the compound, the formation of a covalent adduct can be detected as a specific mass shift corresponding to the molecular weight of the inhibitor.
Materials
-
Recombinant human PRMT5:WDR77 complex
-
Ethyl (6-oxopyridazin-1(6H)-yl)acetate derivative
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol, 1 mM TCEP)
-
LC-MS system with a time-of-flight (TOF) detector (e.g., BioAccord LC-ToF)
-
C4 column suitable for protein analysis
Experimental Workflow
Caption: Workflow for covalent adduct detection by mass spectrometry.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of the Ethyl (6-oxopyridazin-1(6H)-yl)acetate derivative at a suitable concentration (e.g., 10 mM) in 100% DMSO.
-
Dilute the recombinant PRMT5:WDR77 complex in the reaction buffer to a final concentration of 1-5 µM.
-
-
Incubation:
-
In separate microcentrifuge tubes, prepare the following reactions:
-
Test Sample: Mix the PRMT5:WDR77 solution with the compound to achieve a final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤1%).
-
Vehicle Control: Mix the PRMT5:WDR77 solution with an equivalent volume of DMSO.
-
-
Incubate the reactions at room temperature for a defined period (e.g., 1-4 hours) to allow for covalent bond formation.
-
-
LC-MS Analysis:
-
Set up the LC-MS system with the C4 column.
-
Equilibrate the column with the appropriate mobile phases.
-
Inject a small volume (e.g., 1 µL) of the incubated samples onto the column.
-
Run a suitable gradient to elute the protein.
-
Acquire the mass spectra in the positive ion mode over a mass range that includes the expected masses of the unmodified and modified PRMT5.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the molecular weight of the protein species.
-
Compare the mass of PRMT5 in the vehicle control sample with the mass in the compound-treated sample.
-
A mass increase in the compound-treated sample that corresponds to the molecular weight of the inhibitor confirms the formation of a covalent adduct.
-
Expected Results
| Sample | Expected Mass of PRMT5 | Observed Mass Shift | Interpretation |
| Vehicle Control | X Da | 0 Da | Unmodified PRMT5 |
| Compound-Treated | X + MW of Compound Da | + MW of Compound Da | Covalent Adduct Formation |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Principle
CETSA is a powerful method for verifying target engagement in a cellular context[6][7]. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability[7][8]. When cells are heated, unstabilized proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures[6][7]. The amount of soluble protein remaining at different temperatures can be quantified to assess target engagement[6].
Materials
-
Cell line expressing PRMT5 (e.g., Expi293 cells)
-
Cell culture medium and supplements
-
Ethyl (6-oxopyridazin-1(6H)-yl)acetate derivative
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-PRMT5 antibody
Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol
-
Cell Treatment:
-
Culture the chosen cell line to the desired confluency.
-
Harvest and resuspend the cells in fresh culture medium.
-
Divide the cell suspension into two groups: one to be treated with the Ethyl (6-oxopyridazin-1(6H)-yl)acetate derivative at a specific concentration and the other with an equivalent volume of DMSO (vehicle control).
-
Incubate the cells for a sufficient time to allow for cell penetration and target engagement (e.g., 1-4 hours) at 37°C.
-
-
Heating:
-
Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.
-
Place the tubes/plate in a thermal cycler and heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes)[9]. Include a non-heated control (room temperature).
-
After heating, cool the samples to room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-PRMT5 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for PRMT5 at each temperature for both the compound-treated and vehicle control samples.
-
Normalize the band intensities to the non-heated control for each group.
-
Plot the normalized soluble PRMT5 levels as a function of temperature to generate melting curves.
-
A shift in the melting curve to higher temperatures for the compound-treated sample compared to the vehicle control indicates target stabilization and therefore, target engagement.
-
Expected Results
The results can be summarized in a melting curve plot. The compound-treated sample should show a rightward shift in the curve, indicating that PRMT5 remains soluble at higher temperatures due to stabilization by the bound inhibitor.
| Temperature (°C) | Normalized Soluble PRMT5 (Vehicle) | Normalized Soluble PRMT5 (Compound) |
| 40 | 1.0 | 1.0 |
| 45 | 0.95 | 1.0 |
| 50 | 0.80 | 0.98 |
| 55 | 0.50 | 0.90 |
| 60 | 0.20 | 0.75 |
| 65 | 0.05 | 0.40 |
| 70 | 0.0 | 0.10 |
Complementary Biophysical Assays
While the above protocols provide direct evidence of covalent modification and cellular target engagement, other biophysical techniques can be employed to further characterize the binding interaction.
-
Microscale Thermophoresis (MST): MST measures the change in thermophoretic movement of a fluorescently labeled target protein upon ligand binding[10][11][12]. It can be used to determine the binding affinity (Kd) of the initial non-covalent interaction that precedes covalent bond formation. This technique is highly sensitive, requires low sample consumption, and can be performed in complex biological matrices[11].
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time[13][14][15]. It can provide kinetic information (kon and koff) about the binding event and is particularly useful for fragment-based screening and lead optimization[13][16][17].
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)[18][19][20].
Conclusion
Confirming target engagement is a cornerstone of modern drug discovery. For covalent inhibitors like the derivatives of Ethyl (6-oxopyridazin-1(6H)-yl)acetate targeting PRMT5, a combination of direct and cellular assays is essential. The protocols for intact protein mass spectrometry and the Cellular Thermal Shift Assay provided here offer a robust framework for validating the covalent modification of PRMT5 and confirming its engagement in a physiologically relevant setting. These methods, complemented by other biophysical techniques, will empower researchers to confidently advance promising PRMT5 inhibitors through the drug development pipeline.
References
-
Boriack-Sjodin, P. A., et al. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. bioRxiv. [Link]
-
Boriack-Sjodin, P. A., et al. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. Journal of Medicinal Chemistry, 64(15), 11360-11379. [Link]
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Boriack-Sjodin, P. A., et al. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. bioRxiv. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
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GE Healthcare. (2012). Isothermal titration calorimetry: Principles and experimental design. CureFFI.org. [Link]
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Zhang, C., et al. (2021). Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. Methods in Molecular Biology, 2263, 241-249. [Link]
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Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 44-48. [Link]
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Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
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Azzarito, V., et al. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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Neumann, T., et al. (2007). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 7(16), 1630-1642. [Link]
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Adrián, F. J. (2018). Isothermal Titration Calorimetry: Theory and Practice. IntechOpen. [Link]
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Eriksson, K. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal. [Link]
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Center for Macromolecular Interactions. (2024). Monolith NT.115pico: CMI Getting Started Guide to MicroScale Thermophoresis. Harvard Medical School. [Link]
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PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]
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Cui, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(11), e4436. [Link]
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Lee, C. C., et al. (2024). Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Bio-protocol, 14(15), e4971. [Link]
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Fedoriw, A., et al. (2021). Discovery of a First-in-Class Inhibitor of the PRMT5-Substrate Adaptor Interaction. Journal of Medicinal Chemistry, 64(15), 11360–11379. [Link]
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Sette, C., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (135), 57273. [Link]
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NanoTemper Technologies. MicroScale Thermophoresis. NanoTemper Technologies. [Link]
-
Henderson, M. J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2358055. [Link]
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Neumann, T., et al. (2007). SPR-based Fragment Screening: Advantages and Applications. Current Topics in Medicinal Chemistry, 7(16), 1630-1642. [Link]
-
Vanderbilt University. MST Guidelines. Center for Structural Biology. [Link]
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Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 59(42), 4103–4111. [Link]
-
Boriack-Sjodin, P. A., et al. (2021). Discovery of a First-in-Class Inhibitor of the PRMT5-Substrate Adaptor Interaction. Journal of Medicinal Chemistry, 64(15), 11360-11379. [Link]
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Troubleshooting & Optimization
Interpreting NMR spectra of Ethyl (6-oxopyridazin-1(6H)-yl)acetate
Welcome to the technical support guide for the interpretation of NMR spectra for Ethyl (6-oxopyridazin-1(6H)-yl)acetate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth analysis, troubleshooting advice, and practical protocols for accurate structural elucidation of this pyridazinone derivative.
Introduction
Ethyl (6-oxopyridazin-1(6H)-yl)acetate is a heterocyclic compound featuring a pyridazinone core, a structure of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] Accurate structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical step in its synthesis and application. This guide provides a detailed breakdown of the expected ¹H and ¹³C NMR spectra, answers to common interpretation challenges, and robust troubleshooting protocols to address spectral artifacts and impurities.
Section 1: Expected Spectral Data
A clear understanding of the expected chemical shifts and coupling patterns is the foundation of accurate spectral interpretation. The structure below is annotated to correlate specific protons and carbons with their expected signals.
Annotated Molecular Structure
Caption: Annotated structure of Ethyl (6-oxopyridazin-1(6H)-yl)acetate.
Table 1: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Rationale |
| H5 | ~ 7.20 - 7.35 | Doublet of Doublets (dd) | 1H | J ≈ 9.5, 2.5 Hz | Olefinic proton, deshielded by adjacent C=O group and coupled to H4 and H3. |
| H3 | ~ 6.90 - 7.05 | Doublet of Doublets (dd) | 1H | J ≈ 4.5, 2.5 Hz | Olefinic proton, deshielded by adjacent nitrogen and coupled to H4 and H5. |
| H4 | ~ 6.75 - 6.90 | Doublet of Doublets (dd) | 1H | J ≈ 9.5, 4.5 Hz | Olefinic proton, coupled to both H3 and H5. |
| H7 | ~ 4.80 - 4.95 | Singlet (s) | 2H | - | Methylene protons adjacent to the ring nitrogen (N1) and the ester carbonyl (C8). Highly deshielded. |
| H9 | ~ 4.20 - 4.30 | Quartet (q) | 2H | J ≈ 7.1 Hz | Methylene protons of the ethyl group, adjacent to the ester oxygen. Split by the methyl protons (H10). |
| H10 | ~ 1.25 - 1.35 | Triplet (t) | 3H | J ≈ 7.1 Hz | Methyl protons of the ethyl group. Split by the methylene protons (H9). |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Table 2: Expected ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Assignment Rationale |
| C8 | ~ 167.0 | Carbonyl carbon of the ethyl ester group. |
| C6 | ~ 160.5 | Carbonyl carbon of the pyridazinone ring. |
| C5 | ~ 138.0 | Olefinic carbon, deshielded by the adjacent C=O group. |
| C3 | ~ 131.0 | Olefinic carbon, deshielded by the adjacent nitrogen. |
| C4 | ~ 130.0 | Olefinic carbon. |
| C9 | ~ 61.8 | Methylene carbon of the ethyl group, adjacent to the ester oxygen. |
| C7 | ~ 51.5 | Methylene carbon adjacent to the ring nitrogen (N1) and ester carbonyl (C8). |
| C10 | ~ 14.1 | Methyl carbon of the ethyl group. |
Section 2: Frequently Asked Questions & Interpretation Guide
This section addresses common questions that arise during the spectral analysis of this molecule, providing explanations grounded in fundamental NMR principles.
Q1: Why do the pyridazinone ring protons (H3, H4, H5) appear so far downfield?
A: The positions of these signals are highly influenced by the electronic environment of the pyridazinone ring.
-
Electron-Withdrawing Effects: The two nitrogen atoms and the carbonyl group (C6=O) are strongly electron-withdrawing. This pulls electron density away from the ring protons, "deshielding" them from the external magnetic field.[3][4] Deshielded protons resonate at a higher frequency, resulting in a larger chemical shift (downfield position).
-
Anisotropic Effects: The π-system of the C=C and C=O bonds creates a local magnetic field. Protons located in the plane of these double bonds experience a deshielding effect, further shifting their signals downfield.
Q2: What causes the characteristic quartet and triplet pattern for the ethyl group (H9 and H10)?
A: This is a classic example of spin-spin coupling, often explained by the "n+1 rule".[5]
-
The H9 Quartet: The methylene protons (H9) have three neighboring protons on the adjacent methyl group (H10). According to the n+1 rule (where n=3), their signal is split into n+1 = 4 peaks, a quartet.
-
The H10 Triplet: The methyl protons (H10) have two neighboring protons on the adjacent methylene group (H9). Here, n=2, so their signal is split into n+1 = 3 peaks, a triplet.
-
Coupling Constant (J): The distance between the peaks in the quartet and the triplet will be identical (approximately 7.1 Hz), as they arise from the same coupling interaction. This shared J value is a key confirmation that these two signals belong to coupled protons.[5]
Q3: The singlet for the N-CH₂-CO protons (H7) is at ~4.85 ppm. Why is it a singlet and why is it so deshielded?
A: This signal's characteristics are due to its unique position.
-
Multiplicity (Singlet): These methylene protons have no adjacent protons to couple with. The closest protons are on the pyridazinone ring (H5) and the ethyl group (H9), which are four bonds away. Three-bond coupling is dominant, while four-bond coupling is typically too weak to be observed in acyclic systems.[5]
-
Chemical Shift (Deshielding): The H7 protons are flanked by two powerful electron-withdrawing groups: the pyridazinone ring nitrogen (N1) and the ester carbonyl group (C8). This dual deshielding effect is cumulative and shifts the signal significantly downfield compared to a standard alkyl methylene group (which typically appears around 1.2-1.5 ppm).
Q4: My resolution is poor. How can I use 2D NMR to confirm assignments?
A: When 1D spectra are crowded or ambiguous, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will show cross-peaks between coupled protons. For this molecule, you would expect to see correlations between H3-H4, H4-H5, and H9-H10. This is an excellent way to trace the connectivity of the proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C experiment shows direct one-bond correlations. It will definitively link each proton signal to the carbon it is attached to (e.g., H9 to C9, H7 to C7).
-
HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C experiment reveals correlations over two to three bonds. It is crucial for piecing together the molecular skeleton. For instance, the H7 protons should show a correlation to the ester carbonyl carbon (C8) and the ring carbons C6 and N1 (via C6). The H10 methyl protons should show a correlation to the C9 methylene carbon and the ester carbonyl carbon (C8).
Section 3: Troubleshooting Common Spectral Issues
Even with a pure sample, various issues can complicate spectral interpretation. This section provides a guide to identifying and resolving them.
Caption: Troubleshooting workflow for identifying unknown peaks in an NMR spectrum.
Q5: I see extra peaks that don't match my product. What are they?
A: Unassigned peaks are typically from impurities.[4] The most common culprits are:
-
Residual Solvents: Solvents used in the reaction or purification (e.g., ethyl acetate, dichloromethane, hexanes) are often difficult to remove completely.
-
Starting Materials: Incomplete reactions can leave behind starting materials like ethyl bromoacetate or the parent pyridazinone.
-
Water: A broad singlet, often around 1.5-2.5 ppm in CDCl₃, is usually due to residual water in the solvent or sample.
Table 3: Common Solvent Impurities in CDCl₃
| Solvent | ¹H Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl Acetate (EtOAc) | 2.05, 4.12, 1.26 | s, q, t |
| Dichloromethane (DCM) | 5.30 | s |
| Acetone | 2.17 | s |
| Hexane / Heptane | ~0.9, ~1.2-1.4 | m |
| Tetrahydrofuran (THF) | 3.76, 1.85 | m |
| Water | ~1.56 | s (broad) |
| Source: Adapted from literature values for common NMR impurities.[6] |
Q6: Why are my peaks broad or distorted?
A: Peak shape issues can stem from several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Reshimming the spectrometer is the solution.
-
Low Solubility: If the sample is not fully dissolved or begins to precipitate, peaks will broaden significantly. Try using a different solvent or a more dilute sample.[7]
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause severe peak broadening.
-
Incorrect Processing: Improper phasing or baseline correction can distort peak shapes. Re-processing the spectrum (the raw FID file) can often fix this.[8]
Q7: I have a broad signal that I suspect is an -OH or -NH proton from an impurity. How can I be sure?
A: The definitive test is a D₂O exchange experiment.[7] Protons attached to heteroatoms (like O or N) are acidic and will readily exchange with the deuterium from D₂O. This removes the proton from the molecule, causing its corresponding signal to disappear from the spectrum. See Protocol 2 for the methodology.
Section 4: Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of your dry Ethyl (6-oxopyridazin-1(6H)-yl)acetate sample directly into a clean, dry vial.
-
Add Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Dissolve: Gently vortex or swirl the vial until the sample is completely dissolved. If solubility is an issue, sonication for 1-2 minutes may help.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed inside the pipette.
-
Cap and Label: Securely cap the NMR tube and label it clearly.
-
Acquire Spectrum: Insert the sample into the spectrometer and follow standard procedures for locking, shimming, and acquiring the ¹H NMR spectrum.
Protocol 2: D₂O Exchange Experiment
-
Acquire Initial Spectrum: First, run a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) following Protocol 1.
-
Add D₂O: Carefully remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample inside the tube.
-
Mix: Cap the tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange. You may see an emulsion form, which should settle.
-
Re-acquire Spectrum: Place the tube back into the spectrometer. It may be necessary to re-lock and re-shim the instrument due to the change in sample composition.
-
Analyze: Acquire a second ¹H NMR spectrum. Compare it to the original spectrum. Any signal that has disappeared or significantly decreased in intensity corresponds to an exchangeable proton (e.g., -OH, -NH, or acidic C-H).[4][7]
References
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1H-NMR metabolomics reveals a multitarget action of Crithmum maritimum ethyl acetate extract in inhibiting hepatocellular carcinoma cell growth - PMC. (2021). National Center for Biotechnology Information. [Link]
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Integration of Molecular Networking and In-Silico MS/MS Fragmentation for Natural Products Dereplication - Supporting Information. (n.d.). MDPI. [Link]
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6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks. (n.d.). Kwantlen Polytechnic University. [Link]
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The Basics of Interpreting a Proton (1H) NMR Spectrum - ACD/Labs. (2021). ACD/Labs. [Link]
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1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives - ResearchGate. (n.d.). ResearchGate. [Link]
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Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate - ResearchGate. (2022). ResearchGate. [Link]
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Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis, Molecular structure, Spectral Characterization, and biological activities of ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
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2 - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
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Synthesis of Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate - MDPI. (2007). MDPI. [Link]
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5.3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. (n.d.). University of Colorado Boulder. [Link]
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13 C-NMR data of compounds 1-3, 5 and 6 (MeOH-d 4 , 125 MHz, δ ppm). - ResearchGate. (n.d.). ResearchGate. [Link]
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Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Asian Journal of Chemistry. [Link]
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14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014). Chemistry LibreTexts. [Link]
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An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
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Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
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New Inhibitor against Nuclear Factor of Activated T Cells Transcription from Ribes fasciculatum var. chinense - Chemical & Pharmaceutical Bulletin. (n.d.). J-STAGE. [Link]
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COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). University of Wisconsin-Madison. [Link]
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Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate - MDPI. (2007). MDPI. [Link]
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A General Method for Extracting Individual Coupling Constants from Crowded 1H NMR Spectra - NIH. (2015). National Center for Biotechnology Information. [Link]
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Validation & Comparative
Comparing Ethyl (6-oxopyridazin-1(6H)-yl)acetate with other kinase inhibitors
In the landscape of kinase inhibitor discovery, the identification of "privileged scaffolds" – molecular frameworks that can be decorated to interact with a variety of targets – is a cornerstone of efficient drug development. The pyridazinone ring system has emerged as one such versatile scaffold, demonstrating potent inhibitory activity against several important kinase families implicated in cancer and other diseases. While the unsubstituted parent molecule, Ethyl (6-oxopyridazin-1(6H)-yl)acetate, serves as a fundamental building block, its derivatized forms have yielded a rich pipeline of targeted inhibitors.
This guide provides a comparative analysis of pyridazinone-based inhibitors targeting two distinct and critical cancer-associated kinases: Feline Sarcoma (FES)-related tyrosine kinase (FER) and Epidermal Growth Factor Receptor (EGFR). We will explore their mechanism of action, compare their potency with established non-pyridazinone inhibitors, and provide detailed experimental protocols for their characterization. Furthermore, we will briefly touch upon the adaptability of the pyridazinone core by examining its use in inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), showcasing the scaffold's broad utility in targeting different classes of enzymes.
Targeting FER Kinase: A Role in Cell Migration and Proliferation
FER is a non-receptor tyrosine kinase that plays a significant role in cell migration, adhesion, and proliferation.[1] Its overexpression has been linked to a poor prognosis in several cancers, making it an attractive target for therapeutic intervention.[1]
Pyrido-pyridazinone Derivatives as Potent FER Inhibitors
Recent research has led to the development of highly potent pyrido-pyridazinone derivatives as FER inhibitors.[2] These compounds have demonstrated impressive inhibitory activity in both biochemical and cellular assays. A notable example is DS21360717 , which exhibits a remarkable biochemical IC50 of 0.5 nM against FER kinase.[3] Further optimization of this series has led to compounds like DS08701581 , which shows both high potency and improved pharmacokinetic properties.[3]
Comparative Inhibitory Activity
To contextualize the potency of these pyridazinone derivatives, a comparison with other kinase inhibitors is essential. While there are few clinically approved, highly selective FER inhibitors, we can compare their in-vitro efficacy.
| Inhibitor Class | Compound | Target Kinase | Biochemical IC50 (nM) | Cellular GI50 (nM) |
| Pyrido-pyridazinone | DS21360717 | FER | 0.5[3] | 3.1 (Ba/F3-FER cells)[4] |
| Pyrido-pyridazinone | DS08701581 (17c) | FER | Not explicitly stated, but noted for high cell-free and cellular activities[3] | Not explicitly stated, but noted for high cell-free and cellular activities[3] |
Targeting EGFR: Overcoming Resistance in Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with several approved inhibitors for the treatment of non-small cell lung cancer (NSCLC) and other malignancies. However, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, necessitates the development of next-generation inhibitors.[5]
Pyridazinone Derivatives as Dual EGFR WT/T790M Inhibitors
Researchers have successfully designed and synthesized novel pyridazinone derivatives that exhibit potent inhibitory activity against both wild-type (WT) EGFR and the T790M mutant.[5] This dual activity is crucial for overcoming acquired resistance to first-generation EGFR inhibitors. For instance, compound 5d from a recent study demonstrated sub-micromolar IC50 values against both EGFR variants.[5]
Comparative Inhibitory Activity
The performance of these pyridazinone-based EGFR inhibitors can be benchmarked against established, clinically approved drugs such as Erlotinib (a first-generation inhibitor) and Osimertinib (a third-generation inhibitor that targets T790M).
| Inhibitor Class | Compound | Target Kinase | Biochemical IC50 (µM) |
| Pyridazinone | 4a | EGFR WT | 0.136[5] |
| EGFR T790M | 0.076[5] | ||
| Pyridazinone | 5d | EGFR WT | 0.133[5] |
| EGFR T790M | 0.043[5] | ||
| Quinazoline | Erlotinib | EGFR WT | 0.189[5] |
| EGFR T790M | 0.190[5] | ||
| Pyrimidine | Osimertinib | EGFR T790M | Potent, sub-nanomolar activity[6] |
The Versatility of the Pyridazinone Scaffold: Targeting PRMT5
To underscore the adaptability of the pyridazinone core, it is insightful to consider its application beyond kinase inhibition. Derivatives of this scaffold have been investigated as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme involved in various cellular processes, including gene transcription and RNA splicing. While PRMT5 is not a kinase, the successful targeting of its active site with pyridazinone-based compounds highlights the scaffold's capacity to be tailored for diverse enzymatic targets.
Experimental Methodologies
The characterization and comparison of kinase inhibitors rely on robust and reproducible experimental protocols. Below are representative methodologies for key assays.
Biochemical Kinase Inhibition Assay (Example: FER Kinase)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Step-by-Step Protocol:
-
Enzyme and Compound Preparation:
-
Prepare serial dilutions of the test compound (e.g., pyridazinone derivative) in a suitable buffer containing a low percentage of DMSO.
-
Dilute the purified FER kinase to the desired concentration in kinase dilution buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted test compound.
-
Add the diluted FER kinase to each well and pre-incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP at their respective Km concentrations.
-
Incubate the reaction for a defined period (e.g., 40 minutes) at ambient temperature.[7]
-
-
ADP Detection:
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay (Example: EGFR T790M)
This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the activity of a specific kinase.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture human non-small cell lung cancer (NSCLC) cells harboring the EGFR T790M mutation (e.g., NCI-H1975) in appropriate growth medium.
-
-
Compound Treatment:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (e.g., pyridazinone EGFR inhibitor, Osimertinib). Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The pyridazinone scaffold represents a highly successful and versatile core structure in the design of targeted enzyme inhibitors. The development of potent and selective pyridazinone-based inhibitors against diverse kinases such as FER and EGFR demonstrates the power of this privileged scaffold in addressing key challenges in oncology, including therapeutic resistance. The comparative data presented herein underscores the competitive, and in some cases superior, efficacy of these novel compounds against established clinical agents. As our understanding of the structural requirements for potent and selective inhibition of various enzyme targets continues to grow, the pyridazinone scaffold is poised to remain a valuable asset in the ongoing quest for novel and effective therapeutics.
References
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-
Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. SciSpace. Published March 15, 2019. (URL: [Link])
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Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. National Center for Biotechnology Information. Published March 15, 2019. (URL: [Link])
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Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. PubMed. Published January 9, 2026. (URL: [Link])
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Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. ResearchGate. Published January 12, 2026. (URL: [Link])
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Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. National Center for Biotechnology Information. Published June 13, 2024. (URL: [Link])
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Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Publications. Published June 13, 2024. (URL: [Link])
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Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Publications. (URL: [Link])
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Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. Published October 15, 2018. (URL: [Link])
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. (URL: [Link])
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EGFR Assays & Drug Discovery Services. Reaction Biology. (URL: [Link])
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FER Datasheet. Sino Biological. (URL: [Link])
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The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. (URL: [Link])
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Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Royal Society of Chemistry. (URL: [Link])
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AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer. AACR Journals. (URL: [Link])
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Discovery of Pteridin-7(8H)-one-Based Irreversible Inhibitors Targeting the Epidermal Growth Factor Receptor (EGFR) Kinase T790M/L858R Mutant. ResearchGate. Published August 9, 2025. (URL: [Link])
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Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Published May 1, 2012. (URL: [Link])
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A Comparative Preclinical Guide to the Analgesic Effects of Ethyl (6-oxopyridazin-1(6H)-yl)acetate and Ibuprofen
Abstract
The relentless pursuit of novel analgesic agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. Pyridazinone derivatives have emerged as a promising class of compounds, demonstrating a wide range of biological activities, including potent analgesic and anti-inflammatory effects.[1] This guide presents a comprehensive framework for the head-to-head comparison of a novel pyridazinone derivative, Ethyl (6-oxopyridazin-1(6H)-yl)acetate, against the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen. We provide an in-depth analysis of their respective mechanisms of action, a detailed experimental design utilizing validated rodent models of nociception, and a clear methodology for data interpretation. This document is intended for researchers, scientists, and drug development professionals to facilitate the preclinical evaluation of new chemical entities in the pain therapeutic area.
Compound Profiles and Mechanisms of Action
A thorough understanding of a compound's mechanism of action is critical for designing relevant efficacy studies and predicting its clinical potential.
Ibuprofen: The NSAID Benchmark
Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4] These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[3][4]
-
COX-1 is constitutively expressed and plays a role in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[5]
-
COX-2 is typically induced at sites of inflammation by cytokines and other inflammatory stimuli.[5]
By inhibiting both COX isoforms, ibuprofen effectively reduces the production of prostaglandins at the site of injury, thereby decreasing the sensitization of nociceptors (pain-sensing neurons) and producing its analgesic and anti-inflammatory effects.[2][5] This dual-inhibition mechanism, however, is also responsible for its primary side effects, such as gastrointestinal irritation, due to the blockade of protective COX-1 functions.[4][5]
Ethyl (6-oxopyridazin-1(6H)-yl)acetate: A Novel Pyridazinone Derivative
The test compound, Ethyl (6-oxopyridazin-1(6H)-yl)acetate, belongs to the pyridazinone class. The pyridazinone scaffold is recognized for its diverse pharmacological activities, with many derivatives showing significant analgesic and anti-inflammatory properties, often with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.[6][7]
While the precise mechanism of this specific molecule is yet to be fully elucidated, related compounds have been shown to exert their effects through various pathways, including potent COX-2 inhibition.[8] The presence of the acetamide side chain linked to the pyridazinone ring has been associated with enhanced analgesic and anti-inflammatory action with lower ulcerogenicity.[7] Therefore, a primary working hypothesis is that Ethyl (6-oxopyridazin-1(6H)-yl)acetate may act as a preferential COX-2 inhibitor, which would be a significant advantage over the non-selective profile of ibuprofen.
Experimental Design for Comparative Analgesic Efficacy
To provide a robust comparison, a multi-modal approach to pain assessment is essential. This allows for the differentiation between central (spinal and supraspinal) and peripheral analgesic effects.[9][10]
Rationale for Model Selection
-
Hot Plate Test: This model assesses the response to a thermal stimulus, primarily measuring centrally mediated (supraspinal) analgesia.[11][12][13] An increase in the latency to respond (e.g., paw licking or jumping) indicates an analgesic effect.[11][13]
-
Tail-Flick Test: This is another thermal nociception test that measures the latency to withdraw the tail from a radiant heat source.[14][15] It is primarily indicative of a spinal reflex, making it useful for evaluating centrally acting analgesics at the spinal level.[13][16]
-
Acetic Acid-Induced Writhing Test: This is a chemical pain model that induces visceral pain of peripheral origin.[17][18][19] The intraperitoneal injection of acetic acid causes the release of endogenous mediators like prostaglandins, which irritate nerve endings.[17] Analgesic compounds, particularly those that inhibit prostaglandin synthesis, reduce the number of characteristic "writhes" (abdominal constrictions and stretching).[17][20]
Animal Model and Ethical Considerations
-
Species: Swiss albino mice (male, 20-25 g).
-
Housing: Standard laboratory conditions (22±2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Ethical Statement: All procedures must be conducted in accordance with the guidelines for the Care and Use of Laboratory Animals and approved by the institutional animal ethics committee. Efforts should be made to minimize animal suffering.
Experimental Groups and Dosing
| Group | Treatment | Dose (mg/kg, i.p.) | Rationale |
| 1 | Vehicle (e.g., 0.5% CMC in Saline) | - | Negative Control |
| 2 | Ibuprofen | 100 | Positive Control / Reference |
| 3 | Test Compound (Low Dose) | 25 | Dose-response evaluation |
| 4 | Test Compound (Mid Dose) | 50 | Dose-response evaluation |
| 5 | Test Compound (High Dose) | 100 | Dose-response evaluation |
N = 8-10 animals per group for statistical power.
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Navigating the Unseen: A Comparative Guide to the Off-Target Effects of Ethyl (6-oxopyridazin-1(6H)-yl)acetate and Related Pyridazinone Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical comparison of the potential off-target effects of Ethyl (6-oxopyridazin-1(6H)-yl)acetate, a small molecule featuring the versatile pyridazinone core. In the absence of a comprehensive public off-target profile for this specific compound, this document leverages a comparative analysis with structurally and functionally related pyridazinone derivatives that have been more extensively characterized. By examining the off-target profiles of notable pyridazinone-based compounds, including a covalent PRMT5 inhibitor, a highly selective c-Met kinase inhibitor, and established cardiovascular agents, we can infer a likely off-target landscape for Ethyl (6-oxopyridazin-1(6H)-yl)acetate and underscore the critical experimental approaches for its empirical determination.
The Imperative of Off-Target Profiling in Drug Discovery
The pyridazinone scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse array of bioactive molecules with applications in oncology, cardiovascular disease, and inflammation. However, the therapeutic efficacy of any small molecule is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen toxicities, confounding experimental results and, in a clinical setting, causing adverse drug reactions. For covalent inhibitors, which form a permanent bond with their target, the risk of off-target effects is particularly critical, as these interactions are irreversible. Therefore, a thorough understanding of a compound's off-target profile is paramount for advancing a lead candidate with confidence.
On-Target vs. Off-Target Effects: A Conceptual Framework
A small molecule's biological activity is the sum of its interactions with a multitude of cellular components. The intended therapeutic effect is mediated by its binding to the "on-target," while interactions with other proteins are termed "off-target" effects. These off-target interactions can be benign, but they can also lead to toxicity or even unexpected therapeutic benefits (polypharmacology).
Caption: On-target vs. off-target interactions of a small molecule.
A Comparative Analysis of Pyridazinone Derivatives
To build a predictive off-target profile for Ethyl (6-oxopyridazin-1(6H)-yl)acetate, we will compare it with four well-characterized pyridazinone-containing molecules: BRD0639 (a PRMT5 inhibitor), Tepotinib (a c-Met inhibitor), Pimobendan, and Levosimendan (cardiovascular agents).
| Compound | Primary Target(s) | Known/Potential Off-Target Profile | Mechanism of Action |
| Ethyl (6-oxopyridazin-1(6H)-yl)acetate | Inferred: Cysteine-containing protein(s) | Inferred: Potential for off-target covalent modification of other accessible cysteine residues. | Covalent |
| BRD0639 | PRMT5 (covalent interaction with Cys278)[1] | Likely to have off-target interactions with other proteins containing reactive cysteines. A full kinome scan is not publicly available. | Covalent, PBM-competitive[1] |
| Tepotinib (MSC2156119J) | c-Met kinase[2] | Highly selective; >1,000-fold selectivity against 236 out of 241 kinases tested, and >50-fold against the remaining five.[2] | Reversible, ATP-competitive |
| Pimobendan | Phosphodiesterase 3 (PDE3), Cardiac Troponin C[3] | Potential for inhibition of other PDE isoforms. Pro-arrhythmic effects are a known concern with PDE3 inhibitors.[3][4] | PDE3 inhibition and Calcium sensitization |
| Levosimendan | Cardiac Troponin C, ATP-sensitive potassium (KATP) channels[5] | Affects p38 MAPK, ERK, and PKB/Akt signaling pathways.[6] | Calcium sensitization and KATP channel opening |
Ethyl (6-oxopyridazin-1(6H)-yl)acetate: An Inferential Profile
Given its structural features, particularly the pyridazinone "warhead," Ethyl (6-oxopyridazin-1(6H)-yl)acetate is likely to act as a covalent inhibitor, forming a bond with a cysteine residue on its target protein, similar to the mechanism of BRD0639.[1] The inherent reactivity of such a warhead raises the possibility of off-target covalent modifications of other proteins with accessible and reactive cysteine residues. Without empirical data, a broad-spectrum screening approach is essential to identify these potential liabilities.
BRD0639: A Covalent PRMT5 Inhibitor
BRD0639 is a first-in-class inhibitor that covalently targets Cysteine 278 at the PRMT5-substrate adaptor protein interface.[1] While this covalent mechanism enhances its potency, it also presents a risk for off-target interactions. The electrophilic nature of the pyridazinone warhead could lead to reactions with other nucleophilic residues on different proteins. Although a detailed public off-target screen for BRD0639 is not available, a close analog, GSK3326595, has undergone clinical trials, and its safety profile suggests a manageable off-target landscape in a therapeutic context.[7]
Tepotinib (MSC2156119J): A Highly Selective c-Met Kinase Inhibitor
Tepotinib is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase.[2] It demonstrates a remarkable selectivity profile, with greater than 1,000-fold selectivity for c-Met over the vast majority of kinases tested.[2] This high degree of selectivity is a key attribute, minimizing the risk of off-target toxicities and providing a cleaner pharmacological profile. The development of such a selective compound highlights the feasibility of mitigating off-target effects through careful structure-based drug design.
Caption: Simplified c-Met signaling pathway and the inhibitory action of Tepotinib.
Pimobendan and Levosimendan: Cardiovascular Agents with Pleiotropic Effects
Pimobendan and Levosimendan are established cardiovascular drugs that also possess a pyridazinone core. Pimobendan acts as an "inodilator" through a dual mechanism of PDE3 inhibition and calcium sensitization of cardiac troponin C.[3] Its off-target potential lies in the inhibition of other PDE isoforms and the known pro-arrhythmic risks associated with PDE3 inhibitors.[4]
Levosimendan primarily functions as a calcium sensitizer by binding to cardiac troponin C and also exerts vasodilatory effects by opening ATP-sensitive potassium channels.[5] Interestingly, it has been shown to influence other signaling pathways, including p38 MAPK, ERK, and PKB/Akt, which could be considered off-target or downstream effects that contribute to its overall pharmacological profile.[6]
Experimental Methodologies for Off-Target Profiling
A multi-pronged experimental approach is crucial for comprehensively identifying and validating off-target interactions. Here, we detail three widely used techniques.
KINOMEscan™: A High-Throughput Kinase Binding Assay
KINOMEscan™ is a competition-based binding assay used to quantify the interactions of a compound against a large panel of kinases. It is an invaluable tool for assessing the selectivity of kinase inhibitors but can be applied to any compound to screen for off-target kinase binding.
Caption: Workflow of the KINOMEscan™ assay for off-target kinase profiling.
Experimental Protocol: KINOMEscan™
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.[8]
-
Materials:
-
Test compound (e.g., Ethyl (6-oxopyridazin-1(6H)-yl)acetate) dissolved in DMSO.
-
KINOMEscan™ kinase panel (e.g., scanMAX panel of 468 kinases).[9]
-
Streptavidin-coated magnetic beads.
-
Biotinylated active-site directed ligands.
-
Binding buffer.
-
Wash buffer.
-
Elution buffer.
-
qPCR reagents.
-
-
Procedure:
-
Prepare affinity resin by incubating streptavidin-coated magnetic beads with biotinylated ligands.
-
Block the beads to reduce non-specific binding.
-
In a multi-well plate, combine the DNA-tagged kinase, liganded affinity beads, and the test compound at various concentrations.
-
Incubate the plate to allow for competitive binding to reach equilibrium.
-
Wash the beads to remove unbound components.
-
Elute the bound kinase and its associated DNA tag.
-
Quantify the amount of DNA tag using qPCR.
-
-
Data Analysis: The amount of kinase captured is inversely proportional to the affinity of the test compound. A dissociation constant (Kd) is calculated for each kinase interaction, and the results are often visualized on a dendrogram of the human kinome (TreeSpot™).
Activity-Based Protein Profiling (ABPP): A Functional Chemoproteomic Approach
ABPP utilizes chemical probes that covalently react with the active sites of enzymes in a mechanism-based manner. This technique is particularly well-suited for identifying the targets of covalent inhibitors and assessing their selectivity across entire enzyme families.
Experimental Protocol: Activity-Based Protein Profiling (ABPP)
-
Assay Principle: A reactive probe, often mimicking the structure of the compound of interest or a general class of inhibitors, is used to label active enzymes in a complex proteome. The labeled proteins are then identified by mass spectrometry.
-
Materials:
-
Activity-based probe (ABP) with a reactive "warhead" and a reporter tag (e.g., biotin or a clickable alkyne).
-
Cell lysate or intact cells.
-
Test compound for competitive profiling.
-
Streptavidin beads (for biotinylated probes).
-
Azide-biotin tag and click chemistry reagents (for alkyne probes).
-
SDS-PAGE gels.
-
Trypsin for in-gel digestion.
-
LC-MS/MS system.
-
-
Procedure:
-
Probe Synthesis: Design and synthesize an ABP that is structurally related to Ethyl (6-oxopyridazin-1(6H)-yl)acetate, incorporating a reporter tag.
-
Proteome Labeling: Incubate the ABP with a proteome (e.g., cell lysate) in the presence and absence of the test compound (competitive ABPP).
-
Enrichment/Visualization:
-
If using a biotinylated probe, enrich the labeled proteins using streptavidin beads.
-
If using a clickable probe, perform a click reaction to attach a biotin tag, followed by enrichment.
-
Alternatively, visualize labeled proteins by in-gel fluorescence scanning if a fluorescent reporter is used.
-
-
Protein Identification:
-
Separate the enriched proteins by SDS-PAGE.
-
Excise the protein bands of interest.
-
Perform in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS to identify the labeled proteins.
-
-
-
Data Analysis: In a competitive ABPP experiment, proteins that are true targets of the test compound will show reduced labeling by the ABP in the presence of the compound.
Cellular Thermal Shift Assay (CETSA®): Measuring Target Engagement in Live Cells
CETSA® is a powerful biophysical method for assessing drug-target engagement in a cellular context. It is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Assay Principle: Intact cells are treated with the test compound and then heated to various temperatures. The aggregation and precipitation of unbound, denatured proteins are measured, while the soluble fraction of ligand-bound, stabilized proteins is quantified.
-
Materials:
-
Cultured cells.
-
Test compound.
-
PBS and lysis buffer.
-
PCR machine or other temperature-controlled instrument.
-
Centrifuge.
-
Method for protein quantification (e.g., Western blot, ELISA, or mass spectrometry).
-
-
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells (e.g., by freeze-thaw cycles).
-
Separation: Separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation.
-
Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method (e.g., Western blot) or a proteome-wide approach (MS-CETSA).
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
Interpreting and Mitigating Off-Target Effects
The data generated from these assays provide a comprehensive map of a compound's interactome. The significance of an off-target interaction depends on several factors, including the binding affinity (Kd), the physiological role of the off-target protein, and the intended therapeutic concentration of the drug.
Should significant off-target interactions be identified, several medicinal chemistry strategies can be employed to improve selectivity:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the compound's structure to identify moieties that contribute to off-target binding and those that are essential for on-target activity.
-
Structure-Based Design: If the structures of both the on-target and off-target proteins are known, computational modeling can be used to design modifications that enhance binding to the on-target while disrupting interactions with the off-target.
-
Modulating Reactivity: For covalent inhibitors, the reactivity of the warhead can be fine-tuned to favor reaction with the intended cysteine target over other cysteines in the proteome.
Conclusion
While a definitive off-target profile for Ethyl (6-oxopyridazin-1(6H)-yl)acetate requires empirical investigation, a comparative analysis with related pyridazinone derivatives provides a valuable predictive framework. Its likely covalent mechanism of action suggests a potential for off-target interactions with other cysteine-containing proteins, a hypothesis that must be rigorously tested. In contrast, the high selectivity of compounds like Tepotinib demonstrates that the pyridazinone scaffold can be engineered for exquisite target specificity.
A comprehensive off-target profiling strategy, employing a combination of high-throughput screening assays like KINOMEscan™ and functional chemoproteomic approaches such as ABPP and CETSA®, is indispensable for the successful development of any new chemical entity. The detailed protocols provided in this guide offer a starting point for researchers to empirically define the selectivity of Ethyl (6-oxopyridazin-1(6H)-yl)acetate and other novel pyridazinone derivatives, thereby enabling the rational design of safer and more effective therapeutics.
References
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McKinney, D. C., et al. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. Journal of Medicinal Chemistry, 64(15), 11215–11237. [Link]
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HMS LINCS Project. (2018). KINOMEscan data. [Link]
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Reinecke, H., et al. (2021). Effects of pimobendan in cats with hypertrophic cardiomyopathy and recent congestive heart failure: Results of a prospective, double‐blind, randomized, nonpivotal, exploratory field study. Journal of Veterinary Internal Medicine, 35(2), 789-800. [Link]
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Al-Kuraishy, H. M., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Advances, 11(18), 10834-10848. [Link]
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Frömel, T., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Journal of Visualized Experiments, (113), e54242. [Link]
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DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]
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Bladt, F., et al. (2013). The c-Met Inhibitor MSC2156119J Effectively Inhibits Tumor Growth in Liver Cancer Models. Cancers, 5(3), 856-875. [Link]
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Porebska, N., et al. (2023). Understanding the Clinical Use of Levosimendan and Perspectives on its Future in Oncology. International Journal of Molecular Sciences, 24(17), 13217. [Link]
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Gordon, E. M., et al. (1995). The Efficacy and Safety of Levosimendan in Patients with Advanced Heart Failure: An Updated Meta-Analysis of Randomized Controlled Trials. Journal of Cardiac Failure, 1(4), 301-310. [Link]
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Haikala, H., & Linden, I. B. (1995). Mechanisms of action of calcium-sensitizing drugs. Journal of Cardiovascular Pharmacology, 26 Suppl 1, S10-19. [Link]
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VCA Animal Hospitals. (n.d.). Pimobendan. [Link]
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ClinicalTrials.gov. (2023). Levosimendan in Acute Decompensated Heart Failure. [Link]
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OncLive. (2022). PRMT5 Inhibitor Exhibits Efficacy and Tolerability in NHL, Advanced Solid Tumors. [Link]
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Cardiac Education Group. (2016). RECOMMENDATIONS. [Link]
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Pollesello, P., et al. (2016). Calcium sensitizers: what have we learned over the last 25 years? International Journal of Cardiology, 203, 543-548. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Anti-Inflammatory Pyridazinones
Introduction: Targeting Inflammation with a Privileged Scaffold
Inflammation is a complex biological response essential for host defense, yet its dysregulation underpins a multitude of chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The search for novel, effective, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. Within the vast landscape of medicinal chemistry, the pyridazinone nucleus has emerged as a "privileged scaffold"—a molecular framework that is a recurring motif in biologically active compounds.[1][2][3] Possessing a six-membered heterocyclic ring with two adjacent nitrogen atoms, pyridazinone derivatives exhibit a remarkable breadth of pharmacological activities, from cardiovascular to anticancer and, most notably, anti-inflammatory effects.[1]
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for the anti-inflammatory properties of pyridazinones. We will dissect the molecular architecture of these compounds, explore their mechanisms of action, compare key derivatives, and provide the experimental frameworks necessary for their evaluation. This content is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the pyridazinone core.
Pillar 1: Unraveling the Mechanisms of Action
The anti-inflammatory efficacy of pyridazinone derivatives stems from their ability to modulate multiple key enzymatic and signaling pathways. Understanding these targets is fundamental to interpreting SAR data and designing next-generation inhibitors. The primary mechanisms include the inhibition of cyclooxygenase (COX) enzymes, phosphodiesterase 4 (PDE4), and the suppression of pro-inflammatory cytokine signaling cascades.[4][5][6][7]
-
Cyclooxygenase (COX) Inhibition: Pyridazinones have been extensively developed as inhibitors of COX enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation.[4][6] A critical goal is achieving selectivity for the inducible COX-2 isoform over the constitutively expressed COX-1 isoform. Selective COX-2 inhibition provides potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[2][3]
-
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger that suppresses inflammatory responses. By inhibiting PDE4, certain pyridazinone derivatives increase intracellular cAMP levels, leading to a downstream reduction in the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukins.[4][5][6]
-
Cytokine & Signaling Pathway Modulation: Beyond specific enzyme targets, pyridazinones can exert their effects by interfering with inflammatory signaling. This includes inhibiting the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression, and the p38 mitogen-activated protein kinase (MAPK) pathway, which is vital for the production of TNF-α and interleukin-6 (IL-6).[4][7][8][9][10]
Caption: Key anti-inflammatory pathways targeted by pyridazinone derivatives.
Pillar 2: Core Structure-Activity Relationship (SAR) Insights
The therapeutic activity of pyridazinone derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. A systematic analysis reveals several key principles governing their anti-inflammatory potential.
Caption: Key substitution points on the pyridazinone scaffold governing SAR.
-
The Pyridazinone Core: The planarity of the central heterocyclic ring is a critical determinant of activity. For instance, pyridazinone scaffolds that are fully aromatic demonstrate greater PDE4B inhibition compared to their non-aromatic 4,5-dihydro-pyridazinone counterparts, likely due to more effective interactions within the hydrophobic active site of the enzyme.[5]
-
Substitution at the N-2 Position: This position is pivotal for modulating both potency and safety.
-
Causality: The introduction of an acetamide side chain has been shown to enhance both analgesic and anti-inflammatory activity while concurrently reducing the ulcerogenic side effects commonly associated with NSAIDs.[1] This suggests the acetamide moiety may improve the pharmacokinetic profile or alter binding to reduce off-target gastrointestinal effects.
-
For PDE4 inhibition, a hydrogen bond donor (R=H) at this position is often optimal for affinity.[5]
-
-
Substitution at the C-6 Position: This position frequently accommodates an aryl group, which is a key feature for potent activity.
-
A phenyl group at C-6 is a recurring motif in many highly active anti-inflammatory and analgesic pyridazinones.[1]
-
Fusing a second ring system, such as a quinoxaline, to the pyridazinone core can create bicyclic structures with exceptionally high in vivo anti-inflammatory potency, often comparable to established drugs like diclofenac.[11]
-
-
Substitutions at the C-4 and C-5 Positions: Modifications here are critical for fine-tuning selectivity and mechanism of action.
-
For PDE4 inhibition, installing an indole moiety at the C-4 position has proven to be a highly successful strategy.[5]
-
For COX-2 inhibition, the substituents on an aryl ring attached at these positions are crucial. Molecular modeling and experimental data show that bulky or polar groups are disfavored, whereas a smaller lipophilic group like chlorine can enhance potency by interacting favorably with residues like Tyr-385 in the COX-2 active site.[11]
-
Comparative Analysis of Lead Compounds
The principles of SAR are best illustrated by comparing the performance of specific pyridazinone derivatives. The following table summarizes experimental data for several lead compounds, highlighting how structural modifications translate to biological activity.
| Compound ID/Series | Key Structural Features | Primary Target(s) | Key Experimental Data | Reference |
| Compound 5a | 2,6-dichlorophenyl at N-2, p-tolyl at C-6 | COX-2 | IC₅₀ (COX-2): 0.77 µMSelectivity Index (COX-1/COX-2): 16.70Reduces TNF-α by 87% & IL-6 by 76% in LPS-stimulated macrophages. | [8] |
| Compound 4ba | 5-methoxyindole at C-4, methyl at C-6 | PDE4B | PDE4B Inhibition: 64% at 20 µMReduces monocyte recruitment by 69% in vivo. | [5] |
| Compound 4e | Phenylsulfonyl at C-4, p-tolyl at C-6 | COX-2 | IC₅₀ (COX-2): 0.356 µMPotent inhibitor of pro-inflammatory cytokines. | [12] |
| Compound 5b | Fused quinoxaline core, p-chlorophenyl group | COX-2 (inferred) | High in vivo potency in rat paw edema assay, comparable to diclofenac. | [11] |
| Emorfazone | 4-ethoxy, 2-methyl, 5-morpholino | COX (non-selective) | Marketed analgesic and anti-inflammatory drug in Japan. | [1] |
Analysis: This comparison demonstrates clear SAR trends. For selective COX-2 inhibition (Compounds 5a, 4e), specific aryl substitutions are key. Compound 5a shows excellent potency and a strong effect on downstream cytokine production, validating the efficacy of targeting COX-2.[8] In contrast, Compound 4ba illustrates a completely different mechanistic approach, where an indole moiety at C-4 directs the molecule to inhibit PDE4, resulting in potent in vivo anti-inflammatory effects through a different pathway.[5] The bicyclic quinoxaline structure of Compound 5b highlights how scaffold fusion can dramatically increase in vivo efficacy.[11]
Pillar 3: Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to characterize anti-inflammatory pyridazinones.
Protocol 1: In Vivo Carrageenan-Induced Paw Edema in Rats
This is the gold-standard assay for evaluating the acute anti-inflammatory activity of novel compounds in vivo.
Causality & Self-Validation: The injection of carrageenan induces a biphasic, localized inflammatory response. An effective anti-inflammatory agent will suppress the swelling (edema) of the paw. The protocol includes both a negative control (vehicle) to establish the baseline inflammatory response and a positive control (a known NSAID like Indomethacin) to validate the assay's sensitivity and provide a benchmark for the test compound's efficacy. The measurement of paw volume at multiple time points allows for the characterization of the compound's onset and duration of action.
Step-by-Step Methodology:
-
Animal Acclimatization: House male Wistar rats (150-200g) for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC solution)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group III-V: Test Compounds (e.g., Pyridazinone derivatives at various doses)
-
-
Compound Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation.
-
Baseline Measurement: Just prior to carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the V₀ reading.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
-
Post-Induction Measurements: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100
-
Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to determine the significance of the results compared to the vehicle control group.
-
Caption: Experimental workflow for the in vivo paw edema assay.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of compounds against the target enzymes.
Causality & Self-Validation: The assay directly measures the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then detected. By running parallel assays with purified COX-1 and COX-2 enzymes, a selectivity index can be calculated. Including a non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as controls validates that the assay can correctly identify both profiles. A dose-response curve is generated to calculate the IC₅₀, the concentration required to inhibit 50% of the enzyme's activity.
Step-by-Step Methodology:
-
Reagents: Prepare assay buffer, purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection reagent (e.g., a colorimetric probe that reacts with the peroxidase component of the COX enzyme).
-
Compound Preparation: Prepare serial dilutions of the test pyridazinone derivatives and control compounds in DMSO, then dilute further in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add:
-
Assay Buffer
-
Enzyme (COX-1 or COX-2)
-
Test compound/control/vehicle (DMSO)
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzymes.
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Reaction & Detection: Incubate for a specified time (e.g., 10 minutes) at 37°C. Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., for a colorimetric assay, this would be a peroxidase substrate).
-
Measurement: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Conclusion and Future Perspectives
The pyridazinone scaffold is a versatile and highly tractable platform for the development of novel anti-inflammatory agents.[2] The structure-activity relationships explored in this guide demonstrate that targeted modifications at the N-2, C-4, C-5, and C-6 positions can be used to rationally design potent and selective inhibitors of key inflammatory targets like COX-2 and PDE4. The ability to fine-tune activity and, crucially, to engineer molecules with reduced ulcerogenic potential makes this class of compounds particularly attractive.[2][3]
Future research should focus on several key areas:
-
Exploration of Novel Fused Systems: Building on the success of quinoxaline-pyridazinones, the synthesis and evaluation of other fused heterocyclic systems could yield compounds with novel pharmacological profiles or improved drug-like properties.
-
Dual-Target Inhibition: Designing single molecules that can potently inhibit both COX and 5-lipoxygenase (LOX) or other combinations of inflammatory targets remains a compelling strategy for achieving broader anti-inflammatory efficacy.[1][13]
-
In-depth Mechanistic Studies: For lead compounds, a deeper investigation into their effects on downstream signaling pathways and gene expression will provide a more complete understanding of their mechanism of action and may reveal novel therapeutic applications.
By integrating the principles of medicinal chemistry, pharmacology, and robust experimental design, the full therapeutic potential of pyridazinone-based anti-inflammatory agents can be realized, offering new hope for the treatment of a wide range of inflammatory diseases.
References
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Gierse, J. K., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3749. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
